Glyceryl dibehenate
Description
Structure
2D Structure
Properties
IUPAC Name |
docosanoic acid;propane-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O2.C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;4-1-3(6)2-5/h2-21H2,1H3,(H,23,24);3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNVYIUJKRRNNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)O.C(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H52O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64366-79-6, 446021-95-0 | |
| Record name | 1,2,3-Propanetriol, homopolymer, docosanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64366-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3-Propanetriol, homopolymer, monodocosanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=446021-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
432.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77538-19-3, 99880-64-5 | |
| Record name | Glycerol behenate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77538-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl dibehenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099880645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis and Advanced Compositional Characterization of Glyceryl Dibehenate
Esterification Pathways and Industrial Production Considerations
The primary industrial route for producing glyceryl dibehenate is the direct esterification of glycerin with behenic acid (also known as docosanoic acid). gattefosse.comgoogle.comphexcom.comnih.govabiteccorp.com This process involves heating the reactants, which drives off water and forms a mixture of mono-, di-, and triglycerides. google.com
A notable aspect of the industrial synthesis of pharmaceutical-grade this compound is that it can be performed without the use of catalysts. gattefosse.comgoogle.comphexcom.comresearchgate.net This approach is advantageous as it minimizes the risk of impurities in the final product. gattefosse.com The reaction temperature is a critical parameter, typically controlled between 105°C and 200°C. google.comgoogle.com The molar ratio of behenic acid to glycerin is also carefully controlled, generally in the range of 1:1 to 2.5:1, to steer the reaction towards the desired predominance of the diester fraction. google.comgoogle.com
Following the esterification reaction, the crude product undergoes purification steps. These often include decolorization with activated carbon and filtration while hot to remove impurities. google.comgoogle.com The final step frequently involves a spray-cooling or atomization process, which solidifies the molten glycerides into a fine powder, a form suitable for pharmaceutical processing. gattefosse.comphexcom.comresearchgate.net
| Parameter | Typical Range/Condition | Significance | Reference |
|---|---|---|---|
| Reactants | Glycerin and Behenic Acid | Fundamental building blocks of the final ester mixture. | google.comcosmeticsinfo.org |
| Molar Ratio (Behenic Acid:Glycerin) | 1:1 to 2.5:1 | Controls the relative formation of mono-, di-, and triglycerides. | google.comgoogle.com |
| Catalyst | Generally absent in pharmaceutical-grade production | Ensures low levels of process-related impurities in the final excipient. | gattefosse.comphexcom.comresearchgate.net |
| Reaction Temperature | 105°C - 200°C | Affects reaction rate and can influence product color and purity. | google.comgoogle.com |
| Reaction Time | 5 - 12 hours | Determines the extent of esterification and final product composition. | google.comgoogle.com |
| Purification Steps | Activated carbon decolorization, hot filtration, cooling crystallization | Removes impurities and isolates the desired glyceride mixture. | google.comgoogle.com |
| Final Processing | Spray-cooling / Atomization | Produces a fine, free-flowing powder with consistent particle size. | gattefosse.comphexcom.comresearchgate.net |
Microstructural Analysis and Compositional Heterogeneity of this compound Batches
This compound is not a single chemical entity but a complex mixture, leading to significant batch-to-batch heterogeneity. This variability manifests in both its chemical composition and its solid-state microstructure, which includes a complex polymorphic behavior. researchgate.net Advanced analytical techniques are employed to characterize these properties, including Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Infrared Spectroscopy. researchgate.netnih.govcu.edu.eg
DSC studies reveal multiple thermal events, including a melting point typically between 65°C and 77°C, which can be influenced by the material's thermal history and composition. phexcom.comijpsonline.com The polymorphism of this compound is particularly complex; it can crystallize in different forms (e.g., α, β'), and transformations between these forms can occur during processing and storage. researchgate.netnih.gov For instance, spray congealing can produce an unstable α-polymorph that gradually converts to a more stable β' form. nih.gov These polymorphic changes, rather than simply the specific polymorph present, can impact the performance of the excipient in drug formulations. ijpsonline.compharmaexcipients.com
The monoglyceride content, in particular, has been shown to be important for the formation of certain polymorphic phases. researchgate.net Studies have demonstrated that a threshold amount of monobehenin (around 10%) is necessary to achieve the typical structural organization and thermal behavior observed in commercial grades of the excipient. researchgate.net This compositional balance dictates the solid-state structure, influencing properties such as melting behavior, recrystallization, and hydrophobicity, which in turn affect its performance as a sustained-release matrix former or lubricant in tablet manufacturing. gattefosse.comresearchgate.netpharmaexcipients.com
| Component | USP-NF Specification (%) | European Pharmacopoeia (EP) Specification (%) | Typical Commercial Grade (e.g., Compritol® 888 ATO) (%) | Reference |
|---|---|---|---|---|
| Monoglycerides (B3428702) | 15.0 - 23.0 | 13 - 21 | 12 - 18 | researchgate.netcu.edu.egusp.org |
| Diglycerides | 40.0 - 60.0 | 40 - 60 | 45 - 54 | abiteccorp.comresearchgate.netcu.edu.egusp.org |
| Triglycerides | 21.0 - 35.0 | 21 - 35 | 28 - 32 | researchgate.netcu.edu.egusp.org |
Pharmaceutical grades of this compound are typically manufactured from raw materials of vegetable origin. gattefosse.comphexcom.comabiteccorp.comcosmeticsinfo.orgcu.edu.eg The primary raw materials are glycerin and behenic acid. Behenic acid can be sourced from various plant oils, such as ben oil from the Moringa oleifera tree, rapeseed (canola) oil, and peanut oil. wikipedia.orgtypology.comtypology.com
The origin and quality of the fatty acid source are critical material attributes. researchgate.net While the target is behenic acid (C22), vegetable oil sources contain a profile of different fatty acids. The presence of other fatty acids, such as arachidic acid (C20), lignoceric acid (C24), palmitic acid (C16), and stearic acid (C18), in the behenic acid raw material will lead to the formation of other corresponding glyceryl esters. phexcom.comresearchgate.net These variations in the fatty acid profile of the final excipient can influence its physicochemical properties, including its melting point, crystallinity, and hydrophobicity. researchgate.netgattefosse.com For example, the longer C22 chain of behenic acid contributes to a more pronounced hydrophobic character compared to esters of C16 or C18 fatty acids. cu.edu.egresearchgate.net Therefore, strict control and characterization of the fatty acid composition of the raw materials are essential to ensure batch-to-batch consistency and predictable performance of the this compound excipient.
Manufacturing Methodologies for Glyceryl Dibehenate Based Pharmaceutical Systems
Granulation Techniques for Tablet Formulation Development
Granulation is a fundamental process in tablet manufacturing that involves the agglomeration of powder particles to produce larger, more free-flowing, and compressible granules. nih.gov Glyceryl dibehenate is effectively utilized in several granulation methods due to its unique physicochemical properties. pharmaexcipients.comslideshare.net
Melt Granulation Processes
Melt granulation is a solvent-free technique where a molten binder is used to agglomerate powder particles. google.com this compound, with its melting point range of 65-77°C, is an ideal binder for this process. innovareacademics.ingattefosse.com The mechanism is analogous to wet granulation; however, instead of a liquid solvent, the molten lipid forms bridges between particles that solidify upon cooling, creating stable granules. google.com
This method offers the advantage of producing granules with a slower drug release profile due to the entrapment of the active pharmaceutical ingredient (API) within the lipid matrix. jiho.jp Typically, this compound is used in concentrations of 15% to 25% w/w in melt granulation, depending on the powder's fineness. gattefosse.com Research has shown that this technique can achieve high drug loading, with experimental values reaching up to 66%. gattefosse.com
A study on the formulation of fesoterodine (B1237170) fumarate (B1241708) tablets utilized melt granulation by melting this compound at 85°C and then incorporating the sieved active ingredient. google.com The mixture was stirred until it cooled and the molten lipid solidified, completing the granulation process. google.com This method was found to enhance the physicochemical stability of the active ingredient. google.com
Continuous Twin Screw Melt Granulation Strategies
Continuous twin screw melt granulation (TSMG) represents an advanced, continuous manufacturing approach that offers greater control over granule properties compared to batch processes. semanticscholar.orgnih.gov This technique is of particular interest as it can be adapted for continuous operation, leading to higher throughput and improved process monitoring. nih.gov The modular design of twin-screw extruders allows for precise control over granule density and particle size. semanticscholar.org
Research has demonstrated the successful use of TSMG with glyceryl behenate (B1239552) to produce controlled-release tablets. researchgate.net In one study, tramadol (B15222) hydrochloride, a highly water-soluble drug, was formulated into sustained-release tablets using this method. researchgate.netnih.gov The process resulted in granules with desirable polymorphic forms of glyceryl behenate and tablets that were resistant to alcohol-induced dose dumping. researchgate.netnih.gov The key process parameters influencing the final granule particle size distribution were identified as the extruder barrel temperature profile and the feed rate. nih.gov
Another study highlighted that TSMG can produce granules that are a mixture of stable polymorphs of glyceryl behenate, leading to tablets with a stable dissolution profile in hydroalcoholic media. researchgate.net
Table 1: Process Parameters in Twin-Screw Melt Granulation
| Parameter | Influence on Granule Properties |
|---|---|
| Barrel Temperature Profile | Primary factor influencing particle size distribution nih.gov |
| Feed Rate | Primary factor influencing particle size distribution nih.gov |
Wet Granulation Approaches
Wet granulation involves the addition of a liquid binder solution to the powder mixture to form granules. google.com While this compound is primarily known for its role in melt and dry processes, it can also be incorporated into wet granulation formulations. pharmaexcipients.comgattefosse.com In this context, it is typically used as a sustained-release excipient rather than the primary binder. abiteccorp.com
This compound can be added to the formulation before the granulation step or after granulation, prior to compression, where it can also function as a lubricant. abiteccorp.com Studies have shown that wet granulation can produce tablets with superior characteristics compared to direct compression. jiho.jp For instance, in a dual matrix system containing both this compound and hydroxypropyl methylcellulose (B11928114) (HPMC), a lower concentration of alcohol (20%) is sufficient in the granulation fluid to prevent sticking, compared to a single HPMC matrix which requires a 50% alcohol solution. gattefosse.com
Direct Compression for Solid Dosage Forms
Direct compression is a streamlined and cost-effective tablet manufacturing process that involves compressing a powder blend directly into tablets without a prior granulation step. mdpi.com The success of this method relies heavily on the flowability and compressibility of the powder formulation. mdpi.com this compound is widely used in direct compression formulations, primarily as a lubricant and a sustained-release agent. pharmaexcipients.comslideshare.net
Its excellent plastic properties contribute to the formation of robust matrix tablets. gattefosse.com Typically, a concentration of 15-20% this compound is recommended as a starting point for developing sustained-release tablets via direct compression. jiho.jp This concentration is often sufficient to create an infinite matrix network, resulting in reproducible drug release. jiho.jp However, the final concentration may need to be adjusted based on the properties of the API and other excipients. jiho.jp
A study investigating theophylline (B1681296) tablets demonstrated that increasing the concentration of this compound while decreasing the diluent concentration led to slower drug release rates due to the enhanced lipophilicity of the matrix and reduced pore formation. jiho.jp Another study developed a novel, directly compressible co-processed excipient by adsorbing solid lipid nanoparticles (SLN) made with glyceryl behenate onto dicalcium phosphate (B84403) dihydrate. mdpi.com This co-processed system showed good rheological and compressibility properties. mdpi.com
A post-heating method has also been explored to enhance the sustained-release properties of tablets prepared by direct compression with minimal amounts of this compound. nih.gov In this study, tablets containing as little as 0.65% this compound exhibited sustained release over 10 hours after being heated at 80°C for 15 minutes. nih.gov Scanning electron microscopy revealed that the heat melted the this compound, allowing it to form a stronger matrix. nih.gov
Table 2: Theophylline Tablet Formulations for Direct Compression
| Ingredient | Formulation 1 | Formulation 2 | Formulation 3 |
|---|---|---|---|
| Theophylline | 30% | 30% | 30% |
| This compound | 20% | 30% | 40% |
| Diluent | 49.5% | 39.5% | 29.5% |
| Lubricant | 0.5% | 0.5% | 0.5% |
Adapted from a study on theophylline release from SR tablets. jiho.jp
Hot-Melt Extrusion Applications in Drug Delivery
Hot-melt extrusion (HME) is a continuous manufacturing process that involves pumping raw materials through an extruder, where they are mixed and melted before being forced through a die to form a product of uniform shape. mdpi.com In the pharmaceutical industry, HME is increasingly used to create various dosage forms, including sustained-release systems. mdpi.comgattefosse.com this compound is a suitable lipid excipient for HME due to its thermoplastic properties and relatively low melting point. jiho.jpgattefosse.com
Sustained-Release Matrix Extrudates
This compound can be used to form a lipid matrix in HME processes to achieve sustained drug release. mdpi.com The drug is dispersed within the molten lipid, and upon cooling, a solid matrix is formed that controls the drug's release. mdpi.com A study investigating the development of sustained-release solid lipid matrices of diclofenac (B195802) sodium used this compound as the lipophilic excipient. mdpi.com The study found that the drug could exist in either a crystalline or amorphous state within the extrudate depending on the processing conditions. mdpi.com
Furthermore, HME can be performed at relatively low temperatures (around 70°C) when using this compound, which is beneficial for heat-sensitive APIs. jiho.jp The extruded products, often in the form of pellets or granules, can then be compressed into tablets. mdpi.compharmaexcipients.com Research on hot-melt extruded diclofenac sodium pellets processed with this compound showed that the drug retained its crystallinity but was partially solubilized by the lipid. pharmaexcipients.com
In some applications, glyceryl behenate has been evaluated as a plasticizer in HME, improving the processability of high molecular weight polymers by lowering their glass transition temperature. nih.gov This allows for extrusion at lower temperatures, reducing the risk of thermal degradation of the API. nih.gov
Supersaturating Solid Dispersion Production
This compound has been effectively utilized as a plasticizer and release modifier in the production of supersaturating solid dispersions. nih.govacs.org In one study, amorphous solid dispersions of high-molecular-weight polyvinylpyrrolidone (B124986) with itraconazole (B105839) and carbamazepine (B1668303) were prepared using hot-melt extrusion, a process significantly improved by the inclusion of this compound. nih.govacs.org The resulting dispersions were milled and compressed into tablets. nih.gov Another approach involved KinetiSol Dispersing, which enabled the creation of monolithic tablets. nih.govacs.org It was observed that monolithic tablets containing this compound exhibited sustained release, even under supersaturation conditions, by creating a more hydrophobic tablet environment. nih.govacs.org This contrasts with compressed tablets lacking this compound, which showed incomplete release due to drug crystallization. nih.gov
In a separate investigation, solid lipid microparticles were used to formulate a solid dispersion of ibuprofen (B1674241). tandfonline.com Through spray congealing, it was possible to incorporate 20% w/w of ibuprofen into a this compound lipid matrix, forming a solid solution. tandfonline.com The study highlighted the importance of physicochemical characterization to understand the stability and polymorphic changes of the this compound matrix over time. The addition of ethylcellulose was found to stabilize the typically unstable alpha polymorph of the matrix for close to a year. tandfonline.com
Hot-Melt Coating Technologies
Hot-melt coating is a solvent-free process where a molten lipid, such as this compound, is sprayed onto solid particles within a fluid bed coater. gattefosse.com Upon cooling, the lipid solidifies, forming a uniform film that can mask taste, protect sensitive active pharmaceutical ingredients (APIs), or modify drug release profiles. gattefosse.com this compound is particularly suited for this technology due to its narrow melting and crystallization range, which helps prevent particle agglomeration. gattefosse.com This technique is advantageous as it is a rapid process that does not require a subsequent curing step and allows for easy equipment cleaning. gattefosse.com
Research has demonstrated the successful use of this compound in hot-melt coating for taste-masking drugs like chloroquine (B1663885) and theophylline. researchgate.net Furthermore, it has been used as a stabilizing agent in extended-release formulations, where it forms a protective barrier against moisture. google.com
Nano- and Microparticle Fabrication Techniques
This compound is a cornerstone in the fabrication of various lipid-based nano- and microparticles, including solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and solid lipid microparticles (SLMs). frontiersin.orggsconlinepress.com
A common method for producing lipid nanocarriers involves a combination of high shear homogenization and ultrasonication. frontiersin.org In this process, a hot aqueous surfactant solution is added to the melted lipid phase (e.g., this compound). scirp.org This mixture is then subjected to high-speed homogenization to form a coarse emulsion, which is subsequently sonicated to reduce particle size and prevent aggregation. frontiersin.orgdaneshyari.commdpi.com
One study detailed the creation of SLNs with varying concentrations of this compound and glyceryl stearate (B1226849). frontiersin.org The formulations with this compound resulted in larger SLNs with higher drug entrapment and a more prolonged release compared to those with glyceryl stearate. frontiersin.org Another investigation prepared NLCs using this compound and other solid lipids via high shear homogenization, followed by cooling to form the nanoparticles. scirp.org
The fusion emulsification method is another technique used to produce SLNs with this compound. frontiersin.org In this method, this compound acts as the solid lipid, and a surfactant like polyoxyethylene sorbitan (B8754009) monooleate is used to create an emulsion. frontiersin.org For instance, SLNs containing etofenamate (B1671710) and ibuprofen have been produced using this technique, achieving a high encapsulation efficiency of 90% and a particle size of approximately 250 nm. frontiersin.org
Spray congealing is a technique used to produce solid lipid microparticles (SLMs) by spraying a molten mixture of the lipid and drug into a cooling chamber. nih.govtandfonline.com This method has been successfully employed to encapsulate ibuprofen in a this compound matrix, resulting in discrete, spherical, and dense microparticles with high yields (81.4–96.4%) and encapsulation efficiencies (88.4–100%). nih.govtandfonline.com The study found that the resulting solid solution of ibuprofen in this compound provided better-sustained release compared to solid dispersion systems. nih.gov Another study investigated the use of spray-congealing to encapsulate fumaric acid in this compound for applications in the baking industry, highlighting the impact of surfactants on the process and release kinetics. scilit.com
| Research Finding | Particle Type | Drug | Key Outcome |
| High Shear Homogenization & Ultrasonication | SLN | Diazepam | This compound produced larger SLNs with higher entrapment and prolonged release compared to glyceryl stearate. frontiersin.org |
| Fusion Emulsification | SLN | Etofenamate & Ibuprofen | Achieved 90% encapsulation efficiency with a particle size of 250 nm. frontiersin.org |
| Spray Congealing | SLM | Ibuprofen | High yields (81.4-96.4%) and encapsulation efficiencies (88.4-100%); sustained release from a solid solution. nih.gov |
This table summarizes key research findings on the use of this compound in various particle fabrication techniques.
Spray-flash evaporation (SFE) is a newer technique for producing nanoparticles of pure lipid without the need for surfactants. daneshyari.comresearchgate.netnih.gov In this process, a solution of the lipid (this compound) in a solvent is sprayed into a vacuum, causing the solvent to flash evaporate and the lipid to nanocrystallize. daneshyari.com
A comparative study produced SLNs of this compound using both ultrasonication (with surfactants) and SFE (without surfactants). daneshyari.comresearchgate.netnih.gov The SLNs produced by ultrasonication had a mean particle size of 180 nm, while those from SFE had a mean particle size ranging from 235 to 411 nm, depending on the process parameters. daneshyari.comresearchgate.netnih.govgattefosse.com A significant finding was that the SFE-produced nanoparticles were not digested by lipases in vitro, suggesting that the presence of a surfactant at the lipid-water interface is necessary for lipase (B570770) adsorption and degradation of the this compound. researchgate.netnih.govmedipol.edu.tr
| Manufacturing Technique | Mean Particle Size | Surfactant Used? | Key Finding |
| Ultrasonication | 180 nm | Yes | Limited digestion by lipase. daneshyari.comnih.gov |
| Spray-Flash Evaporation (SFE) | 235 - 411 nm | No | Not digested by lipase. daneshyari.comnih.gov |
This table compares the characteristics of this compound SLNs produced by ultrasonication and spray-flash evaporation.
Advanced Drug Delivery Systems Utilizing Glyceryl Dibehenate
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are at the forefront of nanomedicine, designed to improve the delivery of therapeutic agents. ijciras.com SLNs are colloidal carriers with a solid lipid core, while NLCs are a modified generation that incorporates both solid and liquid lipids, offering advantages such as improved drug loading capacity and reduced drug expulsion during storage. frontiersin.orgijciras.com Glyceryl dibehenate is a frequently used solid lipid in the fabrication of both SLNs and NLCs. frontiersin.orgnih.gov
This compound is a choice lipid for these formulations due to its biocompatibility and ability to form a stable solid matrix. nih.govmedipol.edu.tr In one study, SLNs formulated with this compound were prepared using a hot self-nanoemulsification (SNE) technique to improve the oral bioavailability of the poorly water-soluble drug lopinavir. The optimized SLNs exhibited a particle size of 214.5 ± 4.07 nm and an entrapment efficiency of 81.6 ± 2.3%. The study demonstrated a 3.56-fold increase in the oral bioavailability of lopinavir-loaded SLNs compared to the bulk drug, which was attributed to enhanced lymphatic transport. nih.gov
Another study comparing this compound with glyceryl stearate (B1226849) for the formulation of diazepam-loaded SLNs found that this compound produced larger nanoparticles with higher entrapment efficiency and a more pronounced sustained release profile. frontiersin.orgnih.gov The selection of lipids is crucial as it influences drug solubility within the matrix, which in turn affects encapsulation efficiency. rjptonline.org
NLCs, which are composed of a blend of solid and liquid lipids, can offer superior performance over SLNs. mdpi.com The presence of liquid lipids in the solid matrix of NLCs creates a less-ordered structure, which can accommodate more drug molecules and minimize their expulsion during storage. nih.gov
Table 1: Research Findings on this compound-Based Nanoparticles for Oral Bioavailability Enhancement
| Drug | Carrier | Key Findings | Reference |
|---|---|---|---|
| Lopinavir | SLN | 3.56-fold higher oral bioavailability compared to bulk drug. | nih.gov |
| Diazepam | SLN | This compound resulted in larger particle size, higher entrapment, and more sustained release compared to glyceryl stearate. | frontiersin.orgnih.gov |
| Hydrochlorothiazide | NLC | NLCs showed 90% drug entrapment compared to 80% for SLNs and a faster drug release. | mdpi.com |
Topical drug delivery aims to localize drug action at the skin, and lipid nanoparticles are well-suited for this purpose due to their occlusive properties and ability to enhance skin penetration. ijciras.compensoft.net this compound has been successfully employed in the formulation of SLNs and NLCs for dermal applications.
In a study investigating the topical delivery of etofenamate (B1671710) and ibuprofen (B1674241), SLNs were prepared using this compound as the solid lipid. frontiersin.orgnih.gov These SLNs, when incorporated into a hydrogel, demonstrated suitable particle sizes (under 250 nm) and a high encapsulation efficiency of 90%. frontiersin.orgnih.gov The lipid nanoparticle formulation also showed increased drug permeation compared to a conventional hydrogel. nih.gov
A comparative study of SLNs and NLCs for topical application, using this compound as the solid lipid and caprylic/capric triglycerides as the liquid lipid for the NLCs, evaluated their occlusive effect and skin penetration. mdpi.com The SLNs had a particle size of 200 nm, while the NLCs were slightly smaller at 192 nm. mdpi.com NLCs generally exhibit improved characteristics for dermal delivery, such as enhanced chemical stability of the active ingredient and controlled release. pensoft.net
The blood-brain barrier (BBB) presents a major obstacle to delivering drugs to the central nervous system (CNS). nih.gov The intranasal route offers a non-invasive alternative for direct nose-to-brain drug delivery, bypassing the BBB via the olfactory and trigeminal nerve pathways. rjptonline.orgnih.govunife.it Lipid-based nanoparticles like SLNs are particularly promising for this application. scielo.br
This compound has been utilized as the lipid matrix in SLNs designed for nose-to-brain delivery. In one such study, haloperidol-loaded SLNs were formulated using glyceryl behenate (B1239552). scielo.brusp.brusp.br The optimized formulation had a particle size of 103 ± 09 nm and an entrapment efficiency of 79.46 ± 1.97%. scielo.brusp.br In-vivo studies in rats demonstrated significantly enhanced brain targeting of haloperidol (B65202) from the SLNs compared to a drug solution administered intranasally. The area under the curve (AUC) in the brain for the HPL-SLNs was approximately 2.7 times higher than that of an intravenously administered haloperidol solution. scielo.brusp.br
Similarly, donepezil-loaded SLNs using this compound were developed for brain targeting via the nasal route. rjptonline.org The optimized formulation showed a particle size of 99.42 ± 7.26 nm and sustained drug release over 24 hours. rjptonline.org In-vivo pharmacokinetic studies revealed a higher drug targeting efficiency (288.75%) and direct transport percentage (65.37%) for the SLN formulation, indicating effective brain targeting. rjptonline.org
Table 2: Research Findings on this compound SLNs for Nose-to-Brain Delivery
| Drug | Key Parameters | Results | Reference |
|---|---|---|---|
| Haloperidol | Particle Size | 103 ± 09 nm | scielo.brusp.br |
| Entrapment Efficiency | 79.46 ± 1.97% | scielo.brusp.br | |
| AUC (brain) vs. IV solution | ~2.7 times higher | scielo.brusp.br | |
| Donepezil | Particle Size | 99.42 ± 7.26 nm | rjptonline.org |
| Drug Targeting Efficiency | 288.75% | rjptonline.org | |
| Direct Transport Percentage | 65.37% | rjptonline.org |
Sustained-Release Matrix Tablets
This compound is widely used to formulate sustained-release matrix tablets. ijpsonline.com These systems are designed to release the drug over an extended period, which can reduce dosing frequency and improve patient compliance. grupomathiesen.com
This compound functions as a lipidic, non-erodible, and inert matrix-forming agent. ijpsonline.compharmaexcipients.com It creates a hydrophobic network within the tablet that slows down the penetration of water. pharmaexcipients.com The drug is then released primarily through a diffusion-controlled mechanism as the aqueous medium enters the matrix and dissolves the drug, which then diffuses out through the porous network. ijpsonline.compharmaexcipients.comactapharmsci.com The tablet matrix itself does not erode or significantly change in size during drug release. grupomathiesen.com
The release of the drug from a this compound matrix is generally governed by first-order kinetics. grupomathiesen.com Studies have shown that increasing the proportion of this compound in the matrix effectively retards the release of water-soluble drugs like tramadol (B15222) hydrochloride. actapharmsci.com
Since this compound is hydrophobic and water-insoluble, the release of drugs from the matrix can be modulated by the inclusion of pore-forming agents. ijpsonline.comresearchgate.net These are typically hydrophilic excipients that dissolve in the aqueous medium, creating channels or pores within the inert matrix, thereby facilitating drug release. ijpsonline.comresearchgate.net
The choice of pore-former significantly impacts the drug release kinetics. pharmaexcipients.com A study comparing lactose (B1674315) and dibasic calcium phosphate (B84403) anhydrous (DCPA) as pore-forming agents in theophylline-loaded this compound matrix tablets found that lactose, being more water-soluble, resulted in a faster drug release. pharmaexcipients.comresearchgate.netijpsonline.com The water solubility of theophylline (B1681296) is 9.7 mg/mL, while lactose has a solubility of 216 mg/mL and DCPA has a much lower solubility of 0.2 mg/mL. ijpsonline.com Consequently, formulating with water-soluble diluents leads to a quicker release compared to matrices with water-insoluble components. pharmaexcipients.comijpsonline.com
In another investigation, poloxamer was used as a pore-former in melt spray congealed microspheres with a glyceryl behenate matrix. sci-hub.se The study found that the rate and extent of drug release increased with a higher content of poloxamer. sci-hub.se
Table 3: Impact of Pore-Forming Agents on Drug Release from this compound Matrices
| Pore-Forming Agent | Solubility | Effect on Drug Release | Reference |
|---|---|---|---|
| Lactose | High (216 mg/mL) | Faster drug release | pharmaexcipients.comijpsonline.com |
| Dibasic Calcium Phosphate Anhydrous (DCPA) | Low (0.2 mg/mL) | Slower drug release | pharmaexcipients.comijpsonline.com |
| Poloxamer | Hydrophilic | Increased release with higher content | sci-hub.se |
Solid Lipid Microparticles (SLMs)
Solid Lipid Microparticles (SLMs) are lipid-based carriers with particle dimensions in the micrometer range, designed to offer advantages such as sustained drug release, protection of the active pharmaceutical ingredient (API), and taste masking. mdpi.com Due to their solid lipid matrix, SLMs are particularly effective for prolonged release compared to nano-sized lipid carriers. unife.it this compound is a frequently selected lipid for SLM formulation due to its biocompatibility, biodegradability, and ability to form a stable matrix. mdpi.comfrontiersin.org
The production of SLMs often involves solvent-free techniques like spray congealing or melt emulsification. mdpi.comunife.it In spray congealing, a molten mixture of the lipid and the drug is atomized, and the resulting droplets solidify into microparticles upon cooling. unife.it This method is advantageous as it avoids organic solvents and produces a free-flowing powder. unife.it The crystalline structure of this compound, which consists of varying percentages of mono-, di-, and triglycerides, results in less ordered lipid crystals. researchgate.netmedicalresearchjournal.org This less-ordered arrangement provides ample space for high drug loading and contributes to the retardation of drug release. medicalresearchjournal.org
Research has demonstrated the influence of this compound concentration on the properties of SLMs. In a study developing inhalable sildenafil (B151) citrate (B86180) SLMs, increasing the ratio of this compound (used as the retarding matrix) led to a more prolonged drug release pattern and an increase in drug content within the microparticles. medicalresearchjournal.org The release mechanism was identified as diffusion-controlled, fitting the Higuchi-Matrix model. medicalresearchjournal.org Similarly, SLMs formulated with this compound for the delivery of diazepam showed larger particle sizes and higher entrapment efficiency compared to formulations using glyceryl stearate. frontiersin.org The stability of SLMs is also a key attribute; studies have confirmed the physical stability of this compound-based microparticles, both in suspension and as spray-dried powders, over extended storage periods. mdpi.com
Table 1: Impact of this compound (GB) on Sildenafil Citrate (SFC) Solid Lipid Microparticles (SLMs)
| Formulation Ratio (SFC:GB) | Drug Content (%) | Release Pattern | Release Model |
| 1:1 | Lower | Sustained | Higuchi-Matrix |
| 1:2 | Higher | More Prolonged | Higuchi-Matrix |
| 1:3 | Highest | Most Prolonged | Higuchi-Matrix |
| Data synthesized from findings indicating that as the this compound ratio increases, drug content and release prolongation also increase. medicalresearchjournal.org |
Multi-particulate Systems and Granules
Multi-particulate systems, such as pellets and granules, offer several therapeutic advantages over single-unit dosage forms, including more predictable gastric emptying, reduced risk of dose dumping, and the ability to combine incompatible drugs. scispace.compharmaexcipients.com this compound is instrumental in the formulation of these systems, where it can function as a matrix-forming agent in granules or as a cushioning agent in the compression of coated pellets into Multiple Unit Pellet System (MUPS) tablets. scispace.compharmaexcipients.comgattefosse.com
In melt granulation techniques, this compound is heated to its melting point to act as a binder for the drug and other excipients. pharmaexcipients.com Upon cooling, it solidifies, forming a hydrophobic matrix that controls the drug's release. pharmaexcipients.com This process is solvent-free and can be adapted for sustained-release formulations. gattefosse.com
A key challenge in producing MUPS is preserving the integrity of the functional coating on individual pellets during the high pressures of tablet compression. pharmaexcipients.com this compound can be incorporated as a cushioning agent that deforms under compression, absorbing mechanical stress and protecting the coated pellets from fracture. pharmaexcipients.com This ensures that the intended release profile of the individual units is maintained in the final tablet form. scispace.com
Furthermore, highly porous pellets for gastro-retentive drug delivery have been developed using this compound as a matrix former. nih.gov In one study, floating pellets were created by incorporating a sublimating agent (camphor) into a this compound matrix via extrusion/spheronization. nih.gov The subsequent sublimation process created a porous structure, which provided immediate buoyancy. nih.gov The study noted that the multicomponent nature of this compound led to melting and sintering effects at temperatures below its reported melting point, which influenced the dissolution rate and surface morphology of the pellets. nih.gov
Applications in Taste Masking Formulations
The bitter taste of many APIs is a significant barrier to patient compliance, especially in pediatric and geriatric populations. olemiss.edunih.gov this compound is widely used in taste-masking applications, primarily by creating a lipid barrier around the drug particles. olemiss.edursc.org This is often achieved through melt-based processes like hot-melt extrusion or spray congealing, which encapsulate the API within a hydrophobic matrix. researchgate.netolemiss.edursc.org
The principle of this taste-masking strategy is to prevent or minimize the dissolution of the bitter drug in the oral cavity. iajpr.com The lipid coating effectively isolates the drug from the taste buds. rsc.org An ideal taste-masked formulation should show minimal drug release in simulated salivary fluid (pH ~6.8) but release the drug effectively in the gastric environment. olemiss.edu
One study investigated the taste-masking efficiency of this compound for caffeine (B1668208) citrate using hot-melt extrusion. olemiss.edu The extruded formulations, containing different concentrations of the lipid, were evaluated for drug release in simulated salivary media. The results showed very low drug release (1-2%) in the salivary media, indicating effective taste masking. olemiss.edu Differential Scanning Calorimetry (DSC) confirmed that the drug remained in its crystalline form within the lipid matrix. olemiss.edu
Table 2: Research Findings on this compound in Taste Masking of Caffeine Citrate
| Formulation Component | Processing Technique | Key Finding | Citation |
| This compound (Compritol® 888 ATO) | Hot-Melt Extrusion | Low drug release (1-2%) in simulated salivary fluid, demonstrating effective taste-masking ability. | olemiss.edu |
| This compound (Compritol® 888 ATO) | Hot-Melt Extrusion | A non-human rat model confirmed the taste-masking efficacy of the formulation, serving as an alternative to human taste panels. | nih.gov |
| This compound | Melt Granulation | The granulation process reduces the exposure of the bitter drug to the tongue upon consumption. | rsc.org |
| This table summarizes findings from studies on the use of this compound for taste-masking purposes. |
Gastric Floating Matrix Tablets
Gastro-retentive drug delivery systems (GRDDS) are designed to prolong the residence time of a dosage form in the stomach, which is beneficial for drugs that have an absorption window in the upper gastrointestinal tract or are unstable in intestinal fluids. innovareacademics.inajrconline.org Gastric floating matrix tablets are a common type of GRDDS that achieve buoyancy due to their low density. ajrconline.orgnih.gov
This compound is an ideal excipient for these formulations because it is a hydrophobic lipid with a density lower than that of gastric fluids. nih.govbepls.com When used as a matrix-forming agent, it creates a non-erodible, hydrophobic network that not only imparts buoyancy but also sustains the release of the entrapped drug through diffusion. pharmaexcipients.cominnovareacademics.in The drug release is governed by the aqueous medium penetrating the pores of the matrix, dissolving the drug, which then diffuses out. pharmaexcipients.comresearchgate.net
Studies have successfully formulated floating tablets using this compound in combination with hydrophilic polymers. For instance, floating tablets of metoprolol (B1676517) succinate (B1194679) were developed using a combination of hydrophilic hydroxypropyl methylcellulose (B11928114) (HPMC) and hydrophobic glyceryl behenate. innovareacademics.in This combination allowed the tablet to remain buoyant for over 20 hours while providing sustained drug release. innovareacademics.in Similarly, floating tablets of propranolol (B1214883) containing this compound as a low-density excipient and HPMC as a matrix former demonstrated a flotation time of 12 hours and sustained drug release for 10 hours. nih.gov In another study, a factorial design was used to develop floating tablets of zidovudine, where glyceryl behenate was a key independent variable influencing buoyancy and drug release. The optimized formulation achieved a floating time of 24 hours. bepls.com
Table 3: this compound in Gastric Floating Tablet Formulations
| Drug | Other Key Excipients | Floating Time | Release Duration | Citation |
| Metoprolol Succinate | Hydroxypropyl methylcellulose (HPMC) | > 20 hours | > 20 hours | innovareacademics.in |
| Propranolol HCl | HPMC K4M | 12 hours | 10 hours | nih.gov |
| Zidovudine | Low-Density Polyethylene (B3416737) (LDPE) | 24 hours | > 12 hours | bepls.com |
| Cefpodoxime Proxetil | Carnauba Wax, Menthol | > 24 hours | 12 hours | d-nb.info |
| This table presents examples of drugs formulated into gastric floating tablets using this compound. |
Mechanistic Insights into Drug Release and Biopharmaceutical Performance Enhancement
Drug Release Mechanisms from Glyceryl Dibehenate Matrices
This compound, a lipid excipient, is widely utilized in the pharmaceutical industry to formulate sustained-release solid dosage forms. Its effectiveness stems from its ability to form an inert, hydrophobic matrix that controls the release of the active pharmaceutical ingredient (API). pharmaexcipients.comresearchgate.net The primary mechanism governing drug release from these matrices is diffusion. pharmaexcipients.comgattefosse.comjiho.jp
Diffusion-Controlled Release Kinetics
This compound matrices are characterized as insoluble and non-erodible in aqueous environments. gattefosse.comgrupomathiesen.com This means that the tablet maintains its structural integrity during drug release, without swelling or eroding. jiho.jpgrupomathiesen.com The release of the drug is therefore predominantly governed by diffusion through a network of pores and channels created within the matrix. pharmaexcipients.comgattefosse.comjiho.jp This process follows Fickian diffusion, where the drug moves from an area of high concentration within the tablet to an area of lower concentration in the surrounding medium. rjpbcs.comresearchgate.net The release kinetics can often be described by the Higuchi model, which relates drug release to the square root of time, further supporting a diffusion-controlled mechanism. researchgate.netresearchgate.net The predictability and reproducibility of this diffusion-governed release make this compound a reliable excipient for sustained-release formulations. gattefosse.comgrupomathiesen.com
Influence of Drug and Diluent Solubility on Release Profiles
The solubility of both the drug and the diluents incorporated into the this compound matrix significantly impacts the drug release profile. pharmaexcipients.comgattefosse.com
Drug Solubility: A higher aqueous solubility of the drug generally leads to a faster release rate. gattefosse.com This is because a more soluble drug will create a higher concentration gradient, which is the driving force for diffusion. pharmaexcipients.com To achieve a desired sustained release for highly soluble drugs, a higher concentration of this compound in the matrix is often necessary to increase the tortuosity of the diffusion path. gattefosse.comjiho.jp
Diluent Solubility: The type of diluent used as a pore-forming agent is a crucial formulation parameter. pharmaexcipients.comresearchgate.net Water-soluble diluents, such as lactose (B1674315), dissolve upon contact with the aqueous medium, creating a more extensive network of pores and channels. pharmaexcipients.comresearchgate.netijpsonline.com This facilitates faster drug release. pharmaexcipients.comresearchgate.netijpsonline.com Conversely, water-insoluble diluents, like dibasic calcium phosphate (B84403) anhydrous, result in a less porous matrix, leading to slower and more prolonged drug release. pharmaexcipients.comresearchgate.netijpsonline.com The surface texture of the diluent can also play a role; for instance, this compound may adhere to the textured surface of certain diluents, creating a hydrophobic layer that reduces water permeability and slows down drug release. pharmaexcipients.comresearchgate.netpharmaexcipients.com
The interplay between the concentration of this compound, the drug's solubility, and the type and concentration of the diluent allows for the precise modulation of the drug release profile to meet specific therapeutic needs. gattefosse.comjiho.jp
Interactive Data Table: Influence of Diluent Type on Drug Release from this compound Matrices
| Formulation Component | Theophylline (B1681296) | This compound | Lactose (water-soluble) | Dibasic Calcium Phosphate Anhydrous (water-insoluble) | Observed Drug Release | Reference |
| Formulation 1 | Present | Present | Present | Absent | Quicker Release | pharmaexcipients.comresearchgate.netijpsonline.com |
| Formulation 2 | Present | Present | Absent | Present | Slower Release | pharmaexcipients.comresearchgate.netijpsonline.com |
Strategies for Oral Bioavailability Enhancement
This compound is also employed in lipid-based drug delivery systems to enhance the oral bioavailability of poorly water-soluble drugs. frontiersin.orgnih.govnih.gov These systems can improve drug solubility, protect the drug from degradation, and facilitate its absorption. frontiersin.org
Reduction of Drug Particle Size in Lipid Systems
One effective strategy to improve the bioavailability of poorly soluble drugs is to reduce their particle size, thereby increasing the surface area available for dissolution. nih.gov this compound is utilized in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). frontiersin.orgfrontiersin.orgscielo.br
In these systems, the drug is dispersed or dissolved within the solid lipid matrix of this compound. frontiersin.orgscielo.br The resulting nanoparticles, typically in the size range of 10 to 1000 nm, offer a significantly larger surface area compared to the unprocessed drug. frontiersin.orgfrontiersin.org This enhanced surface area leads to an increased dissolution rate and, consequently, improved oral bioavailability. nih.gov For instance, SLNs formulated with this compound have been shown to produce larger particles with higher drug entrapment efficiency compared to other lipids like glyceryl stearate (B1226849). frontiersin.orgfrontiersin.org The reduction in particle size to the nanometer range can also facilitate lymphatic transport, which can help bypass first-pass metabolism in the liver, further enhancing bioavailability. frontiersin.orgascendiacdmo.com
Interactive Data Table: Effect of Lipid Type on Solid Lipid Nanoparticle (SLN) Characteristics
| Lipid Component | Resulting SLN Size | Drug Entrapment | Drug Release Profile | Reference |
| This compound | Larger | Higher | Prolonged | frontiersin.orgfrontiersin.org |
| Glyceryl Stearate | Smaller | Lower | Less Prolonged | frontiersin.orgfrontiersin.org |
Stabilization of Amorphous Drug Forms within Lipid Matrices
The crystalline form of a drug is generally less soluble than its amorphous form. Therefore, converting a drug from its crystalline to its amorphous state can significantly enhance its solubility and dissolution rate. nih.gov However, the amorphous form is thermodynamically unstable and tends to recrystallize over time.
This compound matrices can effectively stabilize the amorphous form of a drug. rjptonline.orgnih.gov When a drug is incorporated into a molten lipid matrix of this compound and then cooled, the drug can become entrapped in an amorphous or molecularly dispersed state within the solidified lipid. rjptonline.orgresearchgate.netnih.gov This is often confirmed by the absence of the drug's characteristic melting peak in differential scanning calorimetry (DSC) thermograms of the lipid formulation. rjptonline.orgnih.govresearchgate.net The lipid matrix acts as a physical barrier, inhibiting the molecular mobility required for recrystallization and thus maintaining the drug in its more soluble, amorphous state during storage. nih.govnih.gov This stabilization of the amorphous form contributes to enhanced oral bioavailability. nih.govasianpubs.org
Lipid-Mediated Enhancement of Drug Solubility and Dissolution
This compound is effectively utilized as a lipid carrier in the formulation of solid dispersions (SDs) to improve the solubility and dissolution rate of poorly water-soluble drugs. pharmaexcipients.com The mechanism of enhancement in SDs involves the transformation of the drug's crystalline structure into a higher-energy amorphous state, which increases its surface area and reduces the Gibbs free energy, making the dissolution process more thermodynamically favorable. pharmaexcipients.com As a surfactant and carrier, this compound is a key component in third-generation solid dispersions, which are designed to achieve maximum solubility and maintain stability during storage and administration. preprints.org
These advanced formulations can be produced through various methods, including hot-melt extrusion (HME) and the melting solvent technique. preprints.orgsigmaaldrich.com In the melting solvent method, the drug is dissolved in a solvent and then mixed with the melted this compound carrier, followed by evaporation to create the solid dispersion. preprints.org While this compound is highly effective in these specialized solubility-enhancement systems, it is noteworthy that in conventional tablet formulations, its hydrophobic nature can sometimes impede tablet disintegration and slow the dissolution rate when used as a lubricant. sigmaaldrich.com
| Technique | Role of this compound | Mechanism of Solubility Enhancement | Reference |
|---|---|---|---|
| Solid Dispersions (SDs) | Hydrophilic/Lipid Carrier | Reduces drug crystallinity, increases surface area and wettability. | pharmaexcipients.com |
| Third-Generation SDs | Surfactant/Carrier | Improves dissolution and prevents recrystallization of the drug. | preprints.org |
| Hot-Melt Extrusion (HME) | Matrix Polymer/Binder | Forms a homogeneous, amorphous dispersion of the API within the lipid matrix. | sigmaaldrich.com |
| Melting Solvent Method | Melted Carrier | Combines drug dissolved in a solvent with the molten lipid to create the dispersion. | preprints.org |
Minimization of Presystemic Metabolism via Lymphatic Transport Pathways
A significant advantage of formulating drugs with lipid-based excipients like this compound is the potential to utilize the intestinal lymphatic transport system. frontiersin.orgnih.gov This pathway allows absorbed drugs to bypass the portal circulation and subsequent first-pass metabolism in the liver, a major hurdle for many APIs that leads to low bioavailability. frontiersin.orgunito.itnih.gov When incorporated into lipid-based nanocarriers such as Solid Lipid Nanoparticles (SLNs), drugs can be absorbed into the lymphatic system along with dietary lipids. frontiersin.orgnih.gov These carriers are taken up into chylomicrons, which are lipoprotein particles assembled in enterocytes, and transported through lymphatic vessels directly into the systemic circulation. frontiersin.orgunito.it
Research has demonstrated the viability of this approach. For instance, SLNs formulated with this compound (commercially known as Compritol® 888 ATO) were developed to enhance the oral delivery of genistein, specifically to avoid its extensive first-pass metabolism. unito.it Another study focusing on methotrexate-loaded SLNs found that formulations using this compound as the lipid matrix exhibited the highest drug entrapment and smallest particle size compared to other lipids. nih.gov This resulted in superior bioavailability, which was attributed to enhanced lymphatic uptake, as confirmed by in-situ mesenteric lymph duct cannulation in rats. nih.gov
| Drug | Formulation | Key Finding | Biopharmaceutical Advantage | Reference |
|---|---|---|---|---|
| Methotrexate | SLNs with this compound | Highest entrapment efficiency and smallest particle size compared to other lipids. | Enhanced bioavailability (10-fold increase) attributed to lymphatic uptake. | nih.govnih.gov |
| Genistein | SLNs with this compound | Developed specifically to target intestinal lymphatic vessels. | Designed to avoid extensive first-pass metabolism. | unito.it |
| Rosuvastatin Calcium | SLNs | Oral bioavailability increased by 2.2 times compared to a control suspension. | Bypassed the effect of first-pass metabolism by following the lymphatic transport pathway. | mdpi.com |
| Testosterone (Andriol®) | Solution in Oleic Acid | Lymphatic absorption accounted for 91.5% of the total bioavailability. | Demonstrates the high capacity of the lymphatic pathway for lipophilic compounds. | nih.gov |
Controlled Release Kinetics in Nano- and Micro-Formulations
This compound is a cornerstone excipient for creating sustained-release oral dosage forms. When used to form a lipophilic matrix tablet, it creates a system that is insoluble in aqueous media and does not swell. gattefosse.com Consequently, the primary mechanism governing drug release from these matrices is diffusion. gattefosse.compharmaexcipients.com The process begins with the aqueous medium penetrating the inert matrix, creating a network of pores and channels through which the dissolved drug subsequently diffuses out, driven by the concentration gradient. pharmaexcipients.comijpsonline.com
The kinetics of this release can be finely tuned. Studies comparing glyceryl behenate (B1239552) with other lipids like stearyl alcohol have revealed distinct mechanistic differences. For stearyl alcohol matrices, release is co-limited by the rate of water permeation (the wetting front) and the diffusion of the drug. nih.gov In contrast, drug release from glyceryl behenate matrices is more strictly governed by the diffusion of the API from the already wetted matrix, making it a more diffusion-limited system. nih.gov Manufacturing processes also play a critical role; for instance, preparing granules by a hot fusion method with glyceryl behenate provides more effective release retardation compared to the direct compression of a physical mixture. researchgate.net In some nano-formulations like SLNs, a biphasic release pattern can occur, characterized by an initial burst release of drug adsorbed to the surface, followed by a prolonged, diffusion-controlled release from the lipid core. nih.gov
Factors Governing Drug Entrapment and Loading Capacity
The efficiency with which a drug is incorporated into a lipid carrier is crucial for the success of nano- and micro-formulations. The unique composition of this compound, which is a mixture of mono-, di-, and triglycerides of behenic acid, results in the formation of a less ordered, imperfect crystal lattice structure. medipol.edu.trresearchgate.net This disordered arrangement creates more space to accommodate drug molecules, leading to higher drug entrapment and loading capacities compared to lipids that form highly ordered, perfect crystals, such as glyceryl stearate. frontiersin.orgmedipol.edu.tr A comparative study showed that SLNs formulated with this compound achieved higher entrapment of diazepam than those made with glyceryl stearate. frontiersin.orgnih.gov
To further enhance drug loading, Nanostructured Lipid Carriers (NLCs) were developed. nih.gov NLCs incorporate a liquid lipid (oil) into the solid lipid matrix of this compound. nih.gov This disrupts the crystal structure even more, creating additional imperfections that significantly increase the space available for drug molecules, thereby boosting loading capacity and preventing drug expulsion during storage. nih.gov For example, the inclusion of a small quantity of oil into a glyceryl behenate SLN matrix led to a five-fold increase in the encapsulation efficiency of retinoids. nih.gov
| Drug | Formulation (Lipid) | Entrapment Efficiency (%) | Drug Loading (%) | Key Finding | Reference |
|---|---|---|---|---|---|
| Donepezil | SLN (Glyceryl behenate) | 67.95 ± 1.58 | 12.15 ± 0.98 | Demonstrates effective encapsulation in a glyceryl behenate matrix. | rjptonline.org |
| Diazepam | SLN (Glyceryl behenate vs. Glyceryl stearate) | Higher with Glyceryl behenate | Not specified | This compound's less ordered matrix leads to higher entrapment. | frontiersin.orgnih.gov |
| Ibuprofen (B1674241) / Etofenamate (B1671710) | SLN (this compound) | ~90 | Not specified | High encapsulation efficiency achieved for both solid and liquid drugs. | frontiersin.orgnih.gov |
| Turmeric Extract | NLC (Glyceryl behenate) | Near 100 | Not specified | NLC structure significantly enhances encapsulation. | researchgate.net |
| Alprazolam | SLN (Glyceryl behenate) | 89.4 | 77.9 | High drug-loading capacity achieved due to lattice imperfections. | researchgate.net |
Prevention of Drug Leakage and Burst Release Phenomena
A primary objective of encapsulating drugs within lipid nanoparticles is to ensure their stability and control their release, which includes preventing premature leakage and a significant initial "burst release." nih.govresearchgate.net this compound-based SLNs are particularly adept at this due to the nature of their lipid matrix. frontiersin.orgnih.gov The less crystalline structure of this compound not only aids in drug entrapment but also helps in retaining the drug within the core. sci-hub.se
Drug expulsion and leakage are more pronounced in carriers made from lipids that form highly ordered crystals, as the drug is squeezed out during polymorphic transitions upon cooling and storage. sci-hub.se In contrast, the amorphous and less-ordered lattice of this compound provides a more stable environment for the incorporated drug. sci-hub.se Studies on retinoids found that glyceryl behenate was a superior matrix material for preventing drug leakage compared to more crystalline lipids like cetyl palmitate. sci-hub.se While a minor burst effect can sometimes be observed, it is typically attributed to the small fraction of the drug that is adsorbed onto the nanoparticle surface rather than being fully encapsulated in the core. researchgate.netnih.gov The diffusion-based release mechanism from the solid matrix inherently avoids a large burst effect. alphahi-tech.com
Improved Drug Permeation in Topical Applications
This compound is a valuable excipient in the formulation of SLNs for topical and dermal drug delivery. frontiersin.orgnih.gov One of the principal mechanisms by which these nanoparticles enhance drug penetration through the skin is occlusion. researchopenworld.com When applied to the skin, SLNs form a thin, invisible film on the stratum corneum. researchopenworld.com This film reduces transepidermal water loss (TEWL), leading to an increase in skin hydration. researchopenworld.com The hydrated state of the stratum corneum loosens its tightly packed structure, thereby lowering its barrier function and facilitating the permeation of the encapsulated drug into the skin layers. researchopenworld.com
Research has quantified this effect. A study using SLNs composed of this compound applied to porcine skin demonstrated a significant occlusive effect. researchopenworld.com Furthermore, SLNs can promote the localization of drugs within the epidermis and dermis, which is highly desirable for treating skin conditions while minimizing systemic absorption. nih.govresearchgate.net Hydrogels containing this compound SLNs have been shown to increase drug permeation significantly compared to conventional hydrogel formulations. nih.gov
| Parameter | Measurement | Finding | Mechanism | Reference |
|---|---|---|---|---|
| Occlusion Factor (F) | Calculated based on water loss | 36% for this compound SLNs | Indicates the ability of the SLN film to prevent water evaporation from the skin. | researchopenworld.com |
| Transepidermal Water Loss (TEWL) | Measured with a Tewameter® | 34.3% reduction with this compound SLNs | Confirms increased skin hydration due to the occlusive film. | researchopenworld.com |
Resistance to Alcohol-Induced Dose Dumping
Alcohol-induced dose dumping is a significant safety concern for modified-release oral dosage forms, where the co-ingestion of alcohol can cause the rapid and unintended release of the entire drug dose. pharmaexcipients.com The role of this compound in preventing this phenomenon is complex, with research findings suggesting that the manufacturing process is a critical determinant.
On one hand, some studies report that the wettability of glyceryl behenate can increase in alcoholic solutions, potentially making formulations susceptible to dose dumping. pharmaexcipients.compharmaexcipients.com These studies noted a significant dose-dumping effect for both ionizable and non-ionizing drugs in matrix systems. pharmaexcipients.compharmaexcipients.com
On the other hand, several investigations have successfully demonstrated resistance to alcohol-induced dose dumping with glyceryl behenate matrices. google.comresearchgate.netnih.gov A key study developed controlled-release tablets of tramadol (B15222) HCl using a continuous twin-screw melt granulation process with glyceryl behenate as the binder. nih.gov The resulting tablets were found to be resistant to dose dumping when tested in dissolution media containing up to 40% ethanol. nih.gov The drug release remained controlled over 16 hours, indicating that the specific granulation and formulation strategy created a robust matrix that was not compromised by the presence of alcohol. nih.gov This suggests that while the material itself may have some susceptibility, it can be overcome through advanced formulation and processing techniques. google.comnih.gov
| Time (hours) | % Release in 0% Ethanol | % Release in 20% Ethanol | % Release in 40% Ethanol |
|---|---|---|---|
| 1 | ~25% | ~30% | ~35% |
| 4 | ~50% | ~55% | ~60% |
| 8 | ~75% | ~80% | ~85% |
| 12 | ~90% | ~95% | ~98% |
| 16 | >95% | >95% | >95% |
Note: Data are approximate values interpreted from graphical representations in the source and demonstrate a controlled release profile without sudden dose dumping.
Formulation Stability and Interfacial Phenomena of Glyceryl Dibehenate Systems
Physical Stability of Solid Dosage Forms and Lipid Nanocarriers Upon Storage
The physical stability of dosage forms containing glyceryl dibehenate is a critical quality attribute, ensuring consistent performance throughout the product's shelf life. Stability issues can manifest as changes in drug release, particle size, or physical integrity. pharmaexcipients.comrjptonline.org
Solid Dosage Forms (Tablets): Studies on sustained-release tablets have shown that the choice of co-excipients is critical for maintaining a stable release profile. In a study with theophylline (B1681296) matrix tablets, formulations containing lactose (B1674315) showed stable drug release after 3 months of storage at 40°C. ijpsonline.comresearchgate.net In contrast, tablets formulated with dibasic calcium phosphate (B84403) anhydrous (DCPA) exhibited a significantly slower release after storage under the same conditions. ijpsonline.comresearchgate.net This was attributed to the adsorption of this compound onto the textured surface of DCPA, increasing the matrix's hydrophobicity and reducing water permeability, rather than a polymorphic change. pharmaexcipients.comijpsonline.com
Table 1: Stability of Theophylline Release from this compound Matrix Tablets
| Formulation (Diluent) | Storage Condition | Time | Observation on Drug Release | Reference |
|---|---|---|---|---|
| Lactose | 40°C | 3 Months | Stable drug release profile | ijpsonline.comresearchgate.net |
| Dibasic Calcium Phosphate Anhydrous | 40°C | 3 Months | Significantly slower drug release | ijpsonline.comresearchgate.net |
Lipid Nanocarriers (Solid Lipid Nanoparticles): For solid lipid nanoparticles (SLNs), physical stability is often assessed by monitoring particle size, polydispersity index (PDI), and zeta potential over time. Storage at elevated temperatures can promote particle aggregation. A study on Donepezil-loaded SLNs using glyceryl behenate (B1239552) found the formulation to be stable for up to six months at 4±2°C and 25±2°C / 60±5% RH. rjptonline.org However, at 40±2°C / 75±5% RH, a significant increase in particle size was observed, indicating instability. rjptonline.org This aggregation at higher temperatures is likely due to the increased kinetic energy of the particles and potential changes in the surfactant layer. rjptonline.org
Table 2: Physical Stability of Donepezil-Loaded this compound SLNs Over 6 Months
| Storage Condition | Parameter | Initial | After 6 Months | Reference |
|---|---|---|---|---|
| 4±2°C | Particle Size (nm) | 154.21 | No significant change | rjptonline.org |
| Zeta Potential (mV) | -19.34 | No significant change | ||
| 25±2°C / 60±5% RH | Particle Size (nm) | 154.21 | No significant change | |
| Zeta Potential (mV) | -19.34 | No significant change | ||
| 40±2°C / 75±5% RH | Particle Size (nm) | 154.21 | 2134.47 (Significant increase, P<0.001) | rjptonline.org |
| Zeta Potential (mV) | -19.34 | Significant drop (P<0.001) |
Mitigation of Physical Changes in Lipid Matrices
This compound is a crucial excipient in mitigating physical instability within lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). Its effectiveness stems from its unique polymorphic behavior and its interaction with other formulation components.
The crystalline structure of this compound in bulk form is primarily stable, with only trace amounts of the unstable α-polymorphic form, which tends to disappear after thermal stress. nih.gov However, the manufacturing processes for lipid nanoparticles, which often involve rapid crystallization, can lead to the formation of less stable polymorphic forms. innovareacademics.in These less ordered crystal lattices can be advantageous for encapsulating drugs, as seen with glyceryl monostearate and glyceryl behenate SLNs. nih.gov Over time, these forms can transition to more stable, highly ordered structures, potentially leading to drug expulsion and changes in particle size. nih.gov
Research has shown that the stability of this compound-based nanoparticles is significantly influenced by storage conditions. For instance, donepezil-loaded SLNs formulated with this compound showed no significant changes in particle size when stored at 4±2 °C and 25±2 °C / 60±5% RH for up to six months. rjptonline.org However, at 40±2 °C / 75±5% RH, a significant increase in particle size due to aggregation was observed. rjptonline.org Similarly, haloperidol-loaded SLNs were stable under refrigerated and room temperature conditions but showed a significant drop in zeta potential, indicating potential instability, at elevated temperature and humidity. usp.br
The inclusion of other lipids or oils can modify the crystalline structure of this compound and improve stability. Mixing oils and drug molecules that are soluble in this lipid can decrease its lattice organization, making it suitable for producing stable lipid nanoparticles. nih.gov The compatibility between the solid lipid, liquid lipid, and any encapsulated active ingredient is critical for the long-term stability of the nanoparticle structure. bham.ac.uk
In matrix tablets, it was once thought that the polymorphic changes of this compound under ICH storage conditions (40°C) would make it unsuitable as a sustained-release agent. ijpsonline.compharmaexcipients.com However, more recent findings indicate that polymorphism may not be the primary cause of unstable drug release from tablets made by direct compression. pharmaexcipients.com Instead, the interaction between this compound and other excipients, such as diluents, appears to play a more significant role in the stability of the drug release profile. pharmaexcipients.com
Drug-Excipient and Excipient-Excipient Interactions
This compound is known for its chemical inertness and high compatibility with a wide range of active pharmaceutical ingredients (APIs). gattefosse.compharmaexcipients.com Its non-ionic nature and low reactivity make it a preferred excipient, especially when other common excipients like magnesium stearate (B1226849) show incompatibility. gattefosse.commdpi.compharmaexcipients.com
The chemical stability of this compound is attributed to its lipid nature, low water content (less than 1%), and lack of reactive groups. pharmaexcipients.com The manufacturing process, which avoids catalysts and solvents, results in a product with low impurity levels, such as low peroxide and iodine values. pharmaexcipients.com
Extensive use and specific studies have demonstrated its compatibility with a long list of APIs. gattefosse.compharmaexcipients.comgattefosse.com For example, compatibility studies with several angiotensin-converting enzyme (ACE) inhibitors, including moexipril (B10654) hydrochloride, imidapril (B193102) hydrochloride, enalapril (B1671234) maleate, and lisinopril, were conducted. nih.gov While moexipril hydrochloride showed a significant threefold decrease in stability in the presence of magnesium stearate, no interaction was observed with this compound. nih.gov This makes this compound a recommended lubricant for moexipril-containing solid dosage forms. nih.gov
Differential scanning calorimetry (DSC) is a common technique used to assess drug-excipient compatibility. In a study with aceclofenac, DSC analysis showed no significant change in the melting endotherm of the drug when mixed with this compound and other excipients, indicating a lack of interaction. tandfonline.com Similarly, in the formulation of donepezil-loaded SLNs, DSC thermograms confirmed the complete solubilization of the drug within the lipid matrix, with the drug existing in an amorphous form. rjptonline.org
The table below lists some of the APIs that have been successfully formulated with this compound, highlighting its broad applicability.
In sustained-release matrix tablets, this compound is often combined with hydrophilic pore-forming agents to modulate the drug release rate. The interaction between the hydrophobic lipid matrix and the water-soluble pore former is critical to achieving the desired release profile.
The type of pore-forming agent used can significantly affect drug release and the stability of the formulation. A study comparing lactose and dibasic calcium phosphate anhydrous (DCPA) as pore formers in theophylline matrix tablets found that lactose-containing tablets had a faster drug release due to its higher water solubility. ijpsonline.com After three months of storage at 40°C, the release profile of lactose-containing tablets remained unchanged, whereas a significantly slower release was observed for tablets containing DCPA. ijpsonline.compharmaexcipients.com It is hypothesized that the solid-lipid excipient could be adsorbed onto the textured surface of the mesoporous DCPA, reducing the water permeability of the matrix and thus slowing down drug release. ijpsonline.compharmaexcipients.com
In another study, polyethylene (B3416737) glycol (PEG 6000) and polyvinylpyrrolidone (B124986) (PVP K30) were used as transient pore-forming agents in hot-melt extruded solid dispersions with venlafaxine (B1195380) hydrochloride and this compound. nih.gov Both polymers were effective in creating pores upon dissolution, and the drug release rate was proportional to the amount of pore-forming agent. nih.gov Interestingly, PVP K30 created larger pores with lower porosity, while PEG 6000 produced smaller pores with higher porosity. nih.gov
The ratio of this compound to the pore-forming agent can also be adjusted to control the lag time before drug release in pulsatile delivery systems. ulisboa.pt For instance, the lag time could be controlled by varying the ratio of glyceryl behenate to PVP K30. ulisboa.pt In another example, co-processing glyceryl behenate with dicalcium phosphate in different ratios allowed for the modulation of the lag phase in drug release from a coated core. googleapis.com
A study on a co-processed sustained-release agent made of povidone and glyceryl behenate showed that increasing the concentration of glyceryl behenate in the co-processed mixture led to a decrease in the drug release of gliclazide. researchgate.net
This compound is frequently used as a lubricant in tablet formulations, typically at concentrations ranging from 0.25% to 5.0% w/w. mfd.org.mk While essential for the manufacturing process to reduce friction and prevent sticking, the concentration of the lubricant can impact the final properties of the tablet, including dissolution. mdpi.commfd.org.mk
Unlike some other common lubricants like magnesium stearate, which can sometimes negatively affect tablet hardness and dissolution, this compound generally maintains these properties. gattefosse.com However, the concentration must be carefully optimized.
A study investigating the effect of different concentrations of this compound (0.5%, 1.0%, and 1.5%) on tablets with a high API load found that all concentrations resulted in dissolution within the acceptance criteria. mfd.org.mk However, stability results indicated that a concentration of 1.5% this compound led to the smallest decrease in API dissolution after storage at 60°C for 3 and 6 weeks. mfd.org.mk At lower concentrations (0.5% and 1.0%), sticking problems were observed during the tableting process. mfd.org.mk
The table below summarizes the findings on the impact of this compound concentration on API dissolution after 3 months of storage under different conditions.
In some cases, higher concentrations of this compound may be needed for effective lubrication compared to other lubricants like magnesium stearate. uu.nl For instance, one study noted that a higher concentration of this compound (3% versus 1% w/w) was required for effective lubrication in salicylic (B10762653) acid and lactose tablets compared to magnesium stearate and sodium stearyl fumarate (B1241708). uu.nl
The hydrophobic nature of this compound can influence drug release. In a study with aceclofenac, the amount of glyceryl behenate in a press-coated tablet had a significant effect on the lag time before drug release, which can be attributed to its hydrophobicity. tandfonline.com
Table of Mentioned Compounds
Analytical and Characterization Techniques in Glyceryl Dibehenate Research
Thermal Analysis Methodologies
Thermal analysis techniques are fundamental in characterizing the behavior of glyceryl dibehenate under varying temperature conditions. These methods are crucial for understanding its melting and crystallization properties, which directly impact its performance in formulations. preprints.orgmdpi.com
Differential Scanning Calorimetry (DSC) is a primary tool for investigating the thermal properties of this compound. filab.frtorontech.comnetzsch.comwikipedia.org DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing thermal transitions such as melting and crystallization. filab.frwikipedia.org
In the study of this compound, DSC is used to:
Determine Melting Point: The DSC thermogram of this compound typically shows a sharp endothermic peak corresponding to its melting point, which is generally in the range of 69–74°C. cu.edu.egresearchgate.net One study reported a characteristic melting endotherm at 71.2°C, indicating its crystalline nature. cu.edu.eg
Investigate Polymorphism: this compound exhibits complex polymorphic behavior, meaning it can exist in different crystalline forms (e.g., α and β' forms). researchgate.netnih.gov DSC, often coupled with other techniques like X-ray diffraction, helps to identify these different polymorphs and their transitions upon heating and cooling. researchgate.netnih.gov The cooling rate during crystallization can influence the formation of specific polymorphs. nih.gov For instance, rapid cooling tends to form the unstable α-polymorph, which then converts to the more stable β'-polymorph over time. nih.gov
Assess Drug-Excipient Interactions: When this compound is mixed with active pharmaceutical ingredients (APIs), DSC can detect potential interactions. scielo.brijper.org A shift in the melting peak of either the drug or the excipient, or the appearance of new peaks, can indicate an interaction. cu.edu.eg For example, a decrease in the melting point of this compound was observed when combined with ibuprofen (B1674241), suggesting the formation of a solid solution. mdpi.com
Evaluate Crystallinity in Formulations: In formulations like solid lipid nanoparticles (SLNs), DSC is used to assess the crystalline state of the this compound matrix. cu.edu.eg A decrease in the melting enthalpy of this compound in SLNs compared to the bulk material can be attributed to the small particle size and increased surface area. cu.edu.eg
Table 1: DSC Thermal Properties of this compound and Formulations
| Sample | Onset Temperature (°C) | Peak Melting Temperature (°C) | Reference |
| Untreated this compound | 70.2 | 71.2 | cu.edu.egresearchgate.net |
| This compound (in SLNs) | - | 70.0 | cu.edu.eg |
| This compound with 1% Cyclosporine A | - | 76.1 | mdpi.com |
| This compound with 5% Cyclosporine A | - | 75.8 | mdpi.com |
Hot Stage Microscopy (HSM) combines an optical microscope with a temperature-controlled stage, allowing for the direct visualization of a material's physical changes as it is heated or cooled. mdpi.com For this compound, HSM is a valuable tool for observing its phase behavior, including melting, crystallization, and polymorphic transitions. researchgate.netresearchgate.net
By observing the sample under the microscope while ramping the temperature, researchers can:
Visually confirm the melting range determined by DSC.
Observe the morphology of different crystalline forms.
Study the crystallization process in real-time. researchgate.net
Investigate the effect of other components on the phase behavior of this compound in a mixture. acs.orgnih.gov
For example, HSM studies have been used to show the complex crystallization behavior of this compound mixtures, revealing that the polymorphism of the mixture is not a simple sum of its individual components. researchgate.net
Spectroscopic Characterization Techniques
Spectroscopic techniques are employed to probe the molecular structure and interactions of this compound at a chemical level.
Fourier Transform Infrared (FTIR) spectroscopy is a non-destructive technique that measures the absorption of infrared radiation by a sample, providing a "fingerprint" of its molecular structure and functional groups. creative-biostructure.comsartorius.com In the context of this compound research, FTIR is primarily used to:
Confirm Chemical Identity: The FTIR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups. Key peaks include C-H stretching vibrations around 2815 and 2849 cm⁻¹ and a strong C=O stretching vibration from the ester group at approximately 1738 cm⁻¹. cu.edu.eg
Detect Drug-Excipient Interactions: FTIR is a powerful tool for assessing the chemical compatibility between this compound and APIs. scielo.brijper.orgajol.info The absence of new peaks or significant shifts in the characteristic peaks of either the drug or the excipient in the spectrum of their physical mixture suggests a lack of chemical interaction. scielo.brajol.info This is crucial for ensuring the stability of the final pharmaceutical product. nih.govspectroscopyonline.comresearchgate.net
Study Polymorphism: The different polymorphic forms of this compound can exhibit subtle differences in their FTIR spectra, particularly in the regions associated with chain packing and hydrogen bonding. nih.gov These spectral differences can be used to track polymorphic transitions. nih.gov
Table 2: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
| 2815, 2849 | C-H Stretching | Alkyl chains | cu.edu.eg |
| 1738 | C=O Stretching | Ester carbonyl | cu.edu.eg |
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the detailed molecular structure of organic compounds. aocs.orglibretexts.orgntu.edu.sg It provides information about the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). aocs.org
In the study of this compound and related lipid systems, NMR is used to:
Confirm Molecular Structure: NMR spectroscopy can verify the structure of this compound by identifying the signals corresponding to the glycerol (B35011) backbone and the behenic acid fatty acid chains. springernature.comnih.gov
Analyze Composition: Quantitative ¹H NMR (qNMR) can be used to determine the relative amounts of mono-, di-, and triglycerides in a sample of this compound. nih.govnih.gov
Investigate Molecular Mobility and Interactions: In complex systems like solid lipid nanoparticles, ¹H-NMR can be used to study the mobility of different components. nih.gov For instance, studies have shown that the mobility of liquid oil molecules incorporated into a solid glyceryl behenate (B1239552) matrix is considerably reduced. nih.gov The appearance of different chemical shifts for lipid signals can indicate different chemical environments, suggesting how components are mixed or if they form separate domains. nih.gov
Characterize Drug-Lipid Interactions: NMR can provide insights into how a drug is incorporated into a lipid matrix. nih.gov For example, it was used to help confirm that ibuprofen forms a solid solution with this compound in solid lipid microparticles. nih.gov
Morphological and Microstructural Analysis
Understanding the morphology and microstructure of this compound, both as a raw material and within a formulation, is critical for predicting its behavior and performance. Various imaging techniques are used for this purpose. numberanalytics.com
Techniques commonly used for the morphological and microstructural analysis of this compound include:
Transmission Electron Microscopy (TEM): TEM is used to examine the internal structure of materials at a very high resolution. numberanalytics.commdpi.com
X-ray Micro-Computed Tomography (μCT): This non-destructive imaging technique allows for the three-dimensional visualization of the internal microstructure of solid dosage forms, such as tablets. pharmaexcipients.comresearchgate.net In studies of tablets containing this compound, μCT has been used to assess the distribution of the excipient and other ingredients within the tablet matrix, ensuring homogeneity and identifying any potential segregation. pharmaexcipients.comresearchgate.netijpsonline.com It can also be used to observe changes in the tablet microstructure during processes like dissolution. ijpsonline.com
These analytical techniques, when used in combination, provide a comprehensive understanding of the physicochemical properties of this compound, which is essential for its effective application in product development.
Scanning Electron Microscopy (SEM) for Particle and Tablet Surface
Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology of materials at high resolutions. delongamerica.commdpi.com In the context of this compound research, SEM is employed to examine the topography of both individual lipid particles and the surface of tablets formulated with this excipient.
SEM imaging reveals the fine surface features of materials by bombarding them with a focused beam of electrons and detecting the secondary electrons emitted from the surface. mdpi.com This technique is particularly useful for observing the shape and surface characteristics of particles. mdpi.comresearchgate.net For instance, SEM images of multiparticulates containing this compound have shown them to be typically close-to-spherical with a smooth surface, although some particles may exhibit a drop-shape. npl.co.uk After aging under certain conditions, changes in the surface morphology, such as the appearance of pores, can be observed. npl.co.uk
When used to analyze tablets, SEM can confirm the even distribution of components. researchgate.net Studies have shown that this compound, which exists as a fine powder, effectively fills the interstitial spaces between other tablet components without its primary particle shape being altered by the compression process. researchgate.net In some formulations, however, this compound can lose its initial spherical shape due to plastic deformation under compression. ijpsonline.com SEM has also been instrumental in observing the formation of a hydrophobic film on the tablet surface when this compound is used as a lubricant. gattefosse.com Furthermore, SEM analysis can reveal changes in the surface of spray-dried microparticles, which have been observed to be spherical. nih.gov
Transmission Electron Microscopy (TEM) for Nanoparticle Morphology
Transmission Electron Microscopy (TEM) offers even higher resolution than SEM and is used to investigate the internal structure of nanoparticles. delongamerica.comnanopartz.com By passing a beam of electrons through an ultrathin sample, TEM can provide detailed information about particle morphology, crystal structure, and size. delongamerica.comnanopartz.com
In the study of this compound-based solid lipid nanoparticles (SLNs), TEM is crucial for confirming their size and shape. Research has consistently shown that these nanoparticles are typically spherical or have a roughly spherical shape. usp.brscielo.brmdpi.com The results from TEM analysis are often in good agreement with particle size data obtained from other techniques, such as dynamic light scattering. usp.brscielo.br For example, in one study, TEM analysis of haloperidol-loaded SLNs made with glyceryl behenate revealed a dense, roughly spherical pattern, corroborating the particle size measurements. usp.br Similarly, TEM micrographs of troxerutin-loaded SLNs showed particles with a spherical shape and smooth surface texture. mdpi.com The technique has also been used to confirm the interaction and efficient adsorption of proteins onto the surface of this compound SLNs. nih.gov
| Formulation | Observation | Reference |
| Haloperidol-loaded SLNs | Dense, roughly spherical pattern | usp.br |
| Troxerutin-loaded SLNs | Spherical shape, smooth surface texture | mdpi.com |
| Protein-adsorbed SLNs | Confirmed protein interaction and adsorption | nih.gov |
Synchrotron Radiation-Based X-ray Micro Computed Tomography (Micro-CT)
Synchrotron radiation-based X-ray micro computed tomography (micro-CT) is a non-destructive imaging technique that allows for the three-dimensional visualization of the internal microstructure of materials. iucr.org Its high photon flux enables rapid data acquisition, making it suitable for dynamic studies of processes like tablet dissolution. iucr.orgdigimsolution.com
Synchrotron micro-CT has proven invaluable for the in-situ monitoring of changes in the microstructure of this compound matrix tablets during the dissolution process. digimsolution.compharmaexcipients.compharmaexcipients.com This technique allows researchers to observe dynamic events such as the swelling of polymers, coating erosion, and disintegration in three dimensions as they happen. digimsolution.com
Studies have utilized synchrotron micro-CT to evaluate changes in the microstructure of sustained-release matrix tablets containing this compound during dissolution and after long-term storage. ijpsonline.compharmaexcipients.compharmaexcipients.comresearchgate.net These X-ray images provide critical insights into the interplay between the different pharmaceutical ingredients and how the excipient's surface structure influences drug release over time. ijpsonline.compharmaexcipients.compharmaexcipients.comresearchgate.net For instance, it has been observed that in tablets containing dibasic calcium phosphate (B84403) anhydrous (DCPA), this compound can adhere to the textured surface of the DCPA, forming a hydrophobic layer that reduces water permeability and consequently slows down drug release. ijpsonline.compharmaexcipients.com This phenomenon was not observed in tablets formulated with lactose (B1674315), which has a less porous structure. pharmaexcipients.com
A key aspect of drug release from matrix tablets is the ingress of the aqueous medium and the subsequent formation of a porous network. ijpsonline.compharmaexcipients.com Synchrotron micro-CT allows for the direct visualization of this process. ijpsonline.com
As water penetrates the tablet, it dissolves the soluble components, creating a porous network or "corona" composed of the insoluble ingredients, such as this compound. ijpsonline.com The rate of drug release is governed by the diffusion of the dissolved drug through these channels. ijpsonline.compharmaexcipients.com Micro-CT studies have shown that the thickness of this porous corona is dependent on the solubility of the other excipients in the formulation. For example, tablets containing the less water-soluble DCPA form a thinner porous corona compared to those with the more soluble lactose, leading to a slower drug release. ijpsonline.com The technique has also revealed that after storage, the porosity of the tablet core can increase, with parts of the this compound disappearing from the microstructural organization, particularly in formulations containing mesoporous excipients like DCPA. pharmaexcipients.com
| Observation | Formulation Component | Impact on Drug Release | Reference |
| Adherence of this compound to excipient surface | Dibasic Calcium Phosphate Anhydrous (DCPA) | Reduced water permeability, slower release | ijpsonline.compharmaexcipients.com |
| Thinner porous corona formation | Dibasic Calcium Phosphate Anhydrous (DCPA) | Slower drug release | ijpsonline.com |
| No significant this compound adsorption | Lactose | Faster drug release | pharmaexcipients.com |
Particle Size and Colloidal Stability Assessment for Nanocarriers
For this compound formulated as nanocarriers, such as solid lipid nanoparticles (SLNs), the assessment of particle size and colloidal stability is of paramount importance. These properties directly influence the performance and stability of the final product.
The particle size distribution of this compound-based nanocarriers is a critical quality attribute. Solid lipid nanoparticles typically range in size from 50 to 1000 nm. usp.brscielo.br Techniques such as Photon Correlation Spectroscopy (PCS), also known as Dynamic Light Scattering (DLS), are commonly used to determine the mean particle size and the polydispersity index (PDI). delongamerica.comrjptonline.org A low PDI value indicates a narrow and uniform particle size distribution. usp.brscielo.br
In various studies, the mean particle size of this compound SLNs has been reported to be in the range of approximately 100 nm to over 200 nm. rjptonline.org For instance, an optimized formulation of donepezil-loaded SLNs had an average particle size of 99.42±7.26 nm, while haloperidol-loaded SLNs had a particle size of 103±09 nm. usp.brrjptonline.org The concentration of lipid and surfactant in the formulation can influence the resulting particle size. scielo.br It has been shown that increasing the lipid amount can lead to an increase in particle size. scielo.br Stability studies often monitor particle size over time under different storage conditions. Significant increases in particle size can occur at elevated temperatures, such as 40°C, indicating potential instability. rjptonline.org
| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Reference |
| Optimized Donepezil-loaded SLNs | 99.42 ± 7.26 | - | rjptonline.org |
| Optimized Haloperidol-loaded SLNs | 103 ± 09 | 0.190 ± 0.029 | usp.brscielo.br |
| Docetaxel-loaded SLNs | 128 ± 2 | 0.153 | nih.gov |
| Ethambutol-loaded SLNs | 60 ± 4 | 0.253 | nih.gov |
| Atorvastatin-loaded SLNs | 256 ± 10 | 0.260 | nih.gov |
Zeta Potential Measurements for Surface Charge and Stability
Zeta potential is a crucial parameter for assessing the stability of colloidal dispersions, such as the solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) often formulated with this compound. wyatt.comlucideon.com It measures the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of dispersion stability. lucideon.comentegris.com A high zeta potential, either positive or negative (typically > ±30 mV), suggests strong repulsive forces between particles, which can prevent aggregation and enhance the long-term stability of the formulation. wyatt.comcd-bioparticles.com Conversely, a low zeta potential indicates a higher likelihood of particle agglomeration. entegris.com
The measurement is typically performed using an instrument that applies an electric field to the dispersion and measures the velocity of the particles, a technique known as electrophoresis. horiba.com The particle velocity is then used to calculate the electrophoretic mobility, from which the zeta potential is derived using models like the Smoluchowski equation. horiba.com
In the context of this compound-based nanoparticles, zeta potential measurements are vital for several reasons:
Predicting Stability: The zeta potential provides a direct indication of the formulation's physical stability. For instance, in a study developing haloperidol-loaded SLNs using glyceryl behenate, the optimized formulation exhibited a zeta potential of -23.5±1.07mV, indicating good stability. usp.br Another study on tripterine-loaded NLCs reported zeta potential values of 26.4 ± 4.2 mV for cationic NLCs and -24.3 ± 3.7 mV for anionic NLCs, both suggesting stable formulations. dovepress.com
Optimizing Formulations: Zeta potential can be influenced by factors such as pH, ionic strength, and the concentration of surfactants and other additives. cd-bioparticles.com By measuring the zeta potential under different conditions, researchers can optimize the formulation for maximum stability.
Understanding Bio-interactions: The surface charge of nanoparticles can influence their interaction with biological membranes. cd-bioparticles.com Zeta potential measurements are therefore important in predicting how a this compound-based carrier might behave in vivo.
Table 1: Zeta Potential of this compound-Based Nanoparticle Formulations
| Formulation | Drug | Zeta Potential (mV) | Reference |
| Haloperidol-loaded SLNs | Haloperidol (B65202) | -23.5 ± 1.07 | usp.br |
| Cationic NLCs | Tripterine | 26.4 ± 4.2 | dovepress.com |
| Anionic NLCs | Tripterine | -24.3 ± 3.7 | dovepress.com |
| Neutral NLCs | Tripterine | -2.7 ± 0.9 | dovepress.com |
| SLN 1 (with Poloxamer 188) | Artemisia arborescens essential oil | -15.6 ± 0.5 | nih.gov |
Polydispersity Index Evaluation
The Polydispersity Index (PDI) is a measure of the heterogeneity of particle sizes in a mixture. In the context of this compound-based nanoparticles, a low PDI value is desirable as it indicates a narrow and uniform particle size distribution. A PDI value of less than 0.3 is generally considered acceptable for nanoparticle formulations. nih.gov
The PDI is typically determined using Dynamic Light Scattering (DLS), the same technique often used for particle size analysis. DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. The PDI is derived from the analysis of these fluctuations.
The evaluation of PDI is critical for several reasons:
Ensuring Uniformity: A low PDI ensures that the nanoparticles are of a consistent size, which is important for predictable drug release and bioavailability.
Stability Assessment: An increase in PDI over time can indicate particle aggregation or degradation, signaling instability in the formulation. medipol.edu.tr For example, a study on donepezil-loaded SLNs found that the PDI increased significantly when stored at 40±2 °C /75 ±5% RH, indicating aggregation. rjptonline.org
Quality Control: PDI is a key quality control parameter in the manufacturing of nanoparticle-based drug delivery systems.
Table 2: Polydispersity Index of this compound-Based Formulations
| Formulation | Drug | Polydispersity Index (PDI) | Reference |
| Haloperidol-loaded SLNs | Haloperidol | 0.190 ± 0.029 | usp.br |
| Donepezil-loaded SLNs | Donepezil | 0.745 (after 6 months at 40°C) | rjptonline.org |
| Nanostructured Lipid Carriers (NLC) | Tranylcypromine-MAP conjugate | < 0.3 | nih.gov |
| Ceritinib-loaded SLNs | Ceritinib | 0.645 | asiapharmaceutics.info |
| Gliclazide-loaded SLNs | Gliclazide | ≤ 0.219 | researchgate.net |
In Vitro Performance Evaluation
In vitro performance evaluation is a critical step in the development of this compound-based drug delivery systems. These tests provide valuable insights into how the formulation is likely to behave in vivo, without the need for animal or human testing in the early stages of development.
Dissolution testing is used to determine the rate and extent to which a drug is released from a solid dosage form, such as a tablet or nanoparticle formulation. fabad.org.trresearchgate.netpharmaexcipients.com For this compound-based systems, which are often designed for modified or sustained release, this testing is particularly important.
The methodology typically involves placing the formulation in a dissolution apparatus containing a specified medium (e.g., simulated gastric or intestinal fluid) at a controlled temperature and agitation rate. fabad.org.tr Samples of the medium are withdrawn at various time points and analyzed for drug content.
The results of dissolution testing can reveal:
Release Profile: Whether the drug is released immediately, in a delayed manner, or over an extended period. For instance, quercetin-loaded SLNs made with this compound showed a biphasic release pattern with an initial burst followed by prolonged release. nih.gov Similarly, diazepam-loaded SLNs with this compound exhibited a noteworthy prolonged release. frontiersin.orgnih.gov
Influence of Formulation Variables: How factors like the concentration of this compound or the presence of other excipients affect the drug release rate. mfd.org.mk
Release Mechanism: By fitting the dissolution data to various kinetic models (e.g., zero-order, first-order, Higuchi), researchers can gain insights into the mechanism of drug release. For example, donepezil-loaded SLNs were found to follow the Higuchi model, indicating a diffusion-controlled release. rjptonline.org
Entrapment efficiency (EE) and drug loading capacity (LC) are two key parameters that quantify the amount of drug successfully incorporated into a carrier system like SLNs or NLCs.
Entrapment Efficiency (EE): This is the percentage of the initial drug amount that has been successfully entrapped within the nanoparticles.
Drug Loading Capacity (LC): This refers to the percentage of the drug's weight relative to the total weight of the nanoparticle.
To determine these values, the unentrapped drug is typically separated from the drug-loaded nanoparticles by methods such as centrifugation. usp.br The amount of free drug in the supernatant is then quantified, and the entrapped drug is calculated by subtracting the free drug from the total initial drug amount.
High EE and LC are generally desirable as they indicate an efficient formulation process and can lead to a more effective drug delivery system. Studies have shown that this compound can contribute to high entrapment efficiency. For example, SLNs prepared with glyceryl behenate showed higher drug entrapment compared to those with glyceryl stearate (B1226849). medipol.edu.tr In one study, haloperidol-loaded SLNs formulated with glyceryl behenate achieved an entrapment efficiency of 79.46±1.97%. usp.br
In vitro permeation studies are conducted to evaluate the ability of a drug to pass through a biological membrane, such as the skin. nih.gov These studies are particularly relevant for topical and transdermal formulations containing this compound.
The most common method for in vitro skin permeation studies is the use of Franz diffusion cells. nih.gov In this setup, a piece of excised skin (often from animal models like pigs) is mounted between the donor and receptor compartments of the cell. nih.gov The formulation is applied to the outer surface of the skin (stratum corneum), and the amount of drug that permeates through the skin into the receptor fluid is measured over time. nih.gov
These studies can provide valuable information on:
Permeation Rate and Extent: The flux of the drug across the skin and the total amount that permeates over a specific period.
Skin Deposition: The amount of drug that remains within the different layers of the skin. For quercetin-loaded SLNs, for example, in vitro permeation studies using full-thickness human skin showed higher amounts of the drug localized within the skin compared to a control formulation. nih.gov
Enhancement Effect of the Formulation: By comparing the permeation of the drug from the this compound-based formulation to a control (e.g., a simple solution or commercial product), the enhancing effect of the carrier system can be determined. mdpi.com
In vitro lipolysis models are used to simulate the digestion of lipid-based formulations in the gastrointestinal tract. frontiersin.org This is particularly important for orally administered this compound formulations, as the digestion of the lipid matrix can significantly impact drug release and absorption.
These models typically use a pH-stat apparatus to maintain a constant pH while the formulation is subjected to digestive enzymes like pancreatic lipase (B570770). daneshyari.comnih.gov The rate and extent of lipolysis are monitored by measuring the amount of free fatty acids released.
Studies on this compound have shown that its digestibility can be influenced by the formulation and manufacturing process. medipol.edu.tr For instance, SLNs of this compound produced by ultrasonication showed limited digestion, while those produced by spray-flash evaporation were not digested by lipases. daneshyari.comnih.govgattefosse.com It has been suggested that the presence of a surfactant at the lipid/water interface is necessary for the lipase to adsorb and degrade the glyceryl behenate. daneshyari.comnih.govresearchgate.net
In Vivo Biopharmaceutical Evaluation
The in vivo performance of this compound as a pharmaceutical excipient is a critical area of research, providing essential insights into its influence on the pharmacokinetic behavior and bioavailability of drug substances. These studies are fundamental to establishing the excipient's role in modifying drug release and absorption in a living system.
Pharmacokinetic Studies
Pharmacokinetic studies are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of a drug from a formulation containing this compound. This excipient is frequently used to create modified-release profiles, and in vivo studies in various animal models and humans are conducted to quantify its impact on key pharmacokinetic parameters. frontiersin.orgnih.gov
Research has demonstrated that this compound can effectively alter the pharmacokinetic profile of drugs. For instance, in a study involving a modified-release (MR) tablet of pregabalin (B1679071) formulated with this compound as a hot-melt coating agent, pharmacokinetic parameters were compared against a commercial immediate-release (IR) capsule in healthy human volunteers. nih.gov The MR tablet exhibited a delayed time to reach maximum plasma concentration (Tmax) and a lower peak plasma concentration (Cmax) compared to the IR capsule, indicating a sustained release of the drug. nih.gov
Similarly, extended-release tablets of bexagliflozin (B1666928) formulated with this compound were shown to provide a lower Cmax while maintaining therapeutic plasma concentrations. google.com In a study with beagle dogs, press-coated tablets using glyceryl behenate and low-substituted hydroxypropylcellulose (B1664869) showed a distinct lag time before the drug appeared in the plasma, which correlated well with the in vitro disintegration time. nih.gov However, after the initial lag phase and disintegration, no significant differences were observed in pharmacokinetic parameters like the area under the curve (AUC), elimination rate constant (Kel), and Cmax. nih.gov
This compound is also a key component in solid lipid nanoparticles (SLNs) designed to enhance drug delivery. In a study using haloperidol-loaded SLNs (HPL-SLNs) with glyceryl behenate, the concentration of haloperidol in the brain of Wistar rats after intranasal administration was significantly higher at all time points compared to an intranasal or intravenous solution of the drug. scielo.br The area under the concentration-time curve from time zero to infinity (AUC₀₋∞) in the brain for the HPL-SLNs administered intranasally was approximately 2.7 times higher than the intravenous solution and 3.66 times higher than the intranasal solution. scielo.br
Another study with donepezil-loaded SLNs (DPL-SLNs) using glyceryl behenate for nasal delivery to the brain in Wistar rats also showed enhanced brain targeting. rjptonline.org The AUC₀₋₈ in the brain for intranasally administered DPL-SLNs was 1.97 times higher than an intravenous solution and 1.63 times higher than an intranasal solution of the drug. rjptonline.org Furthermore, research on acyclovir-loaded SLNs coated with chitosan (B1678972) showed that the AUC₀₋∞ and mean residence time (MRT) in rabbits were approximately two-fold higher than the free drug solution. researchgate.net
Table 1: Pharmacokinetic Parameters of Drugs Formulated with this compound
| Drug | Formulation | Species | Route | Parameter | Value | Comparator | Comparator Value |
|---|---|---|---|---|---|---|---|
| Pregabalin | Modified-Release Tablet | Human | Oral | Tmax (h) | 5.0 | IR Capsule | Not specified |
| Pregabalin | Modified-Release Tablet | Human | Oral | Cmax (ng/mL) | 5069.1 | IR Capsule | Not specified |
| Pregabalin | Modified-Release Tablet | Human | Oral | AUC0-24 (ng·h/mL) | 56318.4 | IR Capsule | Not specified |
| Haloperidol | SLN | Rat | Intranasal | AUC0-∞ (brain) (ng·h/g) | 1528.24 ± 98.74 | Drug Solution (IV) | 565.17 ± 51.27 |
| Haloperidol | SLN | Rat | Intranasal | AUC0-∞ (brain) (ng·h/g) | 1528.24 ± 98.74 | Drug Solution (IN) | 417.18 ± 45.83 |
| Donepezil | SLN | Rat | Intranasal | AUC0-8 (brain) (ng·h/g) | 1458.75 | Drug Solution (IV) | 738.42 |
| Acyclovir | Coated SLN | Rabbit | Intravenous | AUC0-∞ (plasma) (µg·h/mL) | 233.36 ± 41.56 | Free Drug (IV) | ~116 |
| Acyclovir | Coated SLN | Rabbit | Intravenous | MRT (h) | 1.81 ± 0.36 | Free Drug (IV) | ~0.9 |
Oral Bioavailability Assessments
Oral bioavailability, the fraction of an administered drug that reaches systemic circulation, is a key consideration for oral dosage forms. This compound is often incorporated into formulations to enhance the oral bioavailability of poorly water-soluble drugs (BCS Class II) or to create a sustained-release profile that modifies the rate and extent of drug absorption. frontiersin.orgcir-safety.org Lipid-based formulations can improve bioavailability by enhancing intestinal uptake. frontiersin.org
The assessment of oral bioavailability involves comparing the plasma concentration-time profile of a test formulation (containing this compound) against a reference formulation, typically an intravenous solution or an immediate-release oral product. nih.gov
In the human study of the modified-release pregabalin tablet, the confidence interval for the total drug exposure (AUC₀₋₂₄) was within the acceptable range for bioequivalence when compared to the immediate-release capsule, indicating that the total amount of drug absorbed over 24 hours was comparable. nih.gov However, the Cmax was not within the adequate range, which is an expected outcome for a modified-release formulation designed to reduce peak plasma concentrations. nih.gov
For haloperidol, which suffers from significant first-pass metabolism after oral administration, formulation into SLNs with glyceryl behenate for alternative delivery routes (intranasal) has been explored to improve its bioavailability in the brain. scielo.br Studies showed that the relative bioavailability of haloperidol in the brain from intranasally administered SLNs was 366.30% compared to an intranasal drug solution, indicating a substantial enhancement in bioavailability at the target site. scielo.br
Table 2: Comparative Bioavailability of Formulations Containing this compound
| Drug | Test Formulation | Comparator Formulation | Species | Parameter | Result |
|---|---|---|---|---|---|
| Pregabalin | Modified-Release Tablet | Immediate-Release Capsule | Human | AUC0-24 | Confidence interval within adequate range. nih.gov |
| Haloperidol | Intranasal SLN | Intranasal Drug Solution | Rat | Relative Bioavailability (Brain) | 366.30 ± 15.84% scielo.br |
| Donepezil | Intranasal SLN | Intravenous Drug Solution | Rat | AUC0-8 (Brain) Ratio | 1.97 times higher rjptonline.org |
| Acyclovir | Coated SLN (IV) | Free Drug (IV) | Rabbit | AUC0-∞ Brain/Plasma Ratio | 0.22 (vs. 0.12 for free drug) researchgate.net |
Case Studies of Active Pharmaceutical Ingredient Api Integration with Glyceryl Dibehenate
Sustained Release Formulations of Water-Soluble APIs
Glyceryl dibehenate is particularly effective in creating inert, non-erodible matrix systems for the sustained release of highly water-soluble drugs. pharmaexcipients.compharmaexcipients.com The release mechanism from these hydrophobic matrices is primarily governed by diffusion. pharmaexcipients.comijpsonline.com The aqueous medium penetrates the tablet, dissolving the API, which then diffuses out through a network of pores and channels created by the dissolved drug and other soluble excipients. pharmaexcipients.comijpsonline.com
Several studies have demonstrated its efficacy with various water-soluble APIs:
Metformin (B114582) Hydrochloride : As a widely used biguanide (B1667054) for type 2 diabetes, metformin hydrochloride is freely soluble in water. fda.gov this compound is used in wax-matrix tablets to achieve a sustained release profile, which can improve patient compliance by reducing dosing frequency. jiuzhoupharma.comscholarsresearchlibrary.com Formulations combining this compound with hydrophilic polymers like hypromellose (HPMC) in a dual matrix system have shown to achieve high drug loading and reproducible dissolution profiles comparable to market reference products. pharmaexcipients.comgattefosse.com
Diltiazem (B1670644) Hydrochloride : This water-soluble calcium channel blocker is another candidate for sustained release formulations. Studies have utilized this compound to prepare extended-release matrix pellets via hot-melt extrusion and spheronization. sphinxsai.com By adjusting the formulation, such as combining this compound with other lipids like stearic acid, a desired 12-hour release profile compliant with USP standards can be achieved without the need for a separate polymer coating. sphinxsai.com Sintering, or post-heating, of diltiazem-glyceryl behenate (B1239552) granules has also been shown to effectively retard drug release, with the extent of retardation dependent on the temperature and duration of heating. ajol.info
Theophylline (B1681296) : In studies with theophylline, a drug with moderate water solubility, glyceryl behenate-based matrix tablets provided sustained release for up to 12 hours. ijpsonline.comresearchgate.net The release rate was significantly influenced by the type of diluent used as a pore-forming agent. ijpsonline.com
Allopurinol (B61711) : Research involving the water-soluble drug allopurinol has shown that even a very small amount of this compound (as low as 0.65% of the total tablet weight) can create a strong matrix and achieve a significant sustained release profile when the tablet undergoes a post-heating process. nih.gov Scanning electron microscopy revealed that the post-heating melts the excipient, allowing it to form a more robust matrix structure. nih.gov
The concentration of this compound is a critical parameter; increasing its concentration generally leads to a slower drug release rate. pharmaexcipients.com
| API | Formulation Technique | Key Finding | Reference |
|---|---|---|---|
| Metformin Hydrochloride | Dual matrix (this compound/HPMC) via direct compression | Achieved high drug loading with a dissolution profile comparable to a single HPMC matrix. pharmaexcipients.com | pharmaexcipients.com |
| Diltiazem Hydrochloride | Hot-melt extrusion and spheronization | Combination with stearic acid (3:2 ratio) produced pellets with a release profile compliant with USP monograph for extended-release capsules. sphinxsai.com | sphinxsai.com |
| Diltiazem Hydrochloride | Melt granulation with post-sintering | Sintering at 70°C for 1.5 hours extended the time to maximum release to 9 hours, compared to 5 hours for sintering at 60°C. ajol.info | ajol.info |
| Theophylline | Direct compression matrix tablet | Provided sustained release for up to 12 hours; release rate was faster when formulated with the highly water-soluble diluent lactose (B1674315). ijpsonline.comresearchgate.net | ijpsonline.comresearchgate.net |
| Allopurinol | Direct compression with post-heating | Using only 0.65% this compound, post-heating at 80°C for 15 minutes resulted in sustained release over 10 hours. nih.gov | nih.gov |
Bioavailability Enhancement of Poorly Water-Soluble APIs
For APIs with low water solubility, a major challenge is achieving adequate bioavailability. This compound is instrumental in formulating lipid-based delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which can enhance the solubility and absorption of these challenging compounds. frontiersin.orgmdpi.comnih.gov These systems can protect the API from degradation in the gastrointestinal tract and present the drug in a solubilized state for absorption. frontiersin.org
A key strategy involves creating a solid dispersion of the API within the lipid matrix. mdpi.com this compound serves as a solid lipid carrier in these formulations. nih.gov For example, SLNs have been developed using this compound to encapsulate diazepam, a poorly water-soluble drug. frontiersin.org The study found that this compound produced SLNs with high entrapment efficiency and provided a significant sustained release of the drug. frontiersin.orgnih.gov The preparation often involves high-shear homogenization combined with ultrasonication, where this compound is used as the lipid component. frontiersin.orgnih.gov
| API | Delivery System | Role of this compound | Key Outcome | Reference |
|---|---|---|---|---|
| Diazepam | Solid Lipid Nanoparticles (SLNs) | Solid lipid matrix component | Produced larger SLNs with higher drug entrapment and significant sustained release compared to glyceryl stearate (B1226849). frontiersin.orgnih.gov | frontiersin.orgnih.gov |
| General Poorly Soluble APIs | Solid Dispersions (SDs) | Hydrophilic matrix carrier | Used as a carrier to enhance the dissolution rate and bioavailability of various poorly water-soluble APIs. mdpi.com | mdpi.com |
Examples of API-Specific Interactions and Formulation Challenges
While this compound is generally considered inert, its performance can be affected by interactions with other excipients in the formulation, leading to challenges such as altered drug release upon storage. pharmaexcipients.com
A notable case study involved sustained-release matrix tablets of theophylline. ijpsonline.comijpsonline.comresearchgate.net The formulation was prepared with this compound as the matrix former and two different diluents: lactose (highly water-soluble) and dibasic calcium phosphate (B84403) anhydrous (DCPA) (poorly water-soluble). ijpsonline.comijpsonline.com
Initial Dissolution : Initially, the lactose-containing tablets exhibited a faster drug release than those with DCPA, which was expected due to lactose's high solubility creating more pores for drug diffusion. ijpsonline.comresearchgate.net
After Storage : A significant challenge emerged after the tablets were stored for 3 months at 40°C. The dissolution profile of the lactose-containing tablets remained stable. However, the tablets formulated with DCPA showed a significantly slower drug release. ijpsonline.comresearchgate.net
Synchrotron radiation-based X-ray micro-computed tomography was used to investigate the tablet microstructure and revealed the underlying cause. ijpsonline.comijpsonline.com It was concluded that during storage, the this compound, a solid lipid with a low melting point, could have partially melted or softened and adsorbed onto the textured, mesoporous surface of the DCPA particles. ijpsonline.comresearchgate.net This created a hydrophobic layer covering the DCPA, which reduced the water permeability of the matrix and consequently slowed down the drug release. ijpsonline.comresearchgate.net This finding highlights the critical importance of selecting appropriate diluents and understanding their potential physical interactions with lipid excipients, especially under accelerated stability conditions.
| Formulation Variable | Observation (Initial) | Observation (After 3-month storage at 40°C) | Inferred Mechanism | Reference |
|---|---|---|---|---|
| Diluent: Lactose (highly soluble) | Faster drug release | Stable drug release profile | Lactose dissolves readily, creating stable pore channels. | ijpsonline.comresearchgate.net |
| Diluent: DCPA (poorly soluble, mesoporous) | Slower drug release | Significantly slower drug release | This compound adsorbs onto the DCPA surface, reducing matrix water permeability. ijpsonline.comresearchgate.net | ijpsonline.comresearchgate.net |
Comparative Studies with Other Lipid Excipients
The performance of this compound is often benchmarked against other lipid excipients used for similar purposes, such as sustained release or taste masking.
This compound vs. Glyceryl Stearate : In the preparation of SLNs for diazepam, this compound was directly compared to glyceryl stearate. The results showed that this compound formed larger nanoparticles, which correlated with higher drug entrapment efficiency and a more pronounced sustained-release effect. frontiersin.orgnih.gov
This compound vs. Stearic Acid and Hydrogenated Castor Oil (HCO) : In developing sustained-release tablets for metformin hydrochloride, various waxes were investigated. scholarsresearchlibrary.com While glyceryl behenate is a well-established option, studies have also explored stearic acid and HCO. One study found that HCO sustained the drug release more effectively than stearic acid at the same concentration. scholarsresearchlibrary.com Another study on diltiazem hydrochloride pellets found that this compound had a greater release-retarding effect than stearic acid. sphinxsai.com A combination of the two was necessary to achieve the desired release profile, demonstrating how different lipid excipients can be blended to fine-tune drug delivery. sphinxsai.com
This compound vs. Glyceryl Distearate : Glyceryl distearate is another lipid excipient used for taste masking and in matrix encapsulation. nih.gov For example, it has been used in twin-screw melt granulation to create taste-masked ibuprofen (B1674241) granules, where it effectively slowed the release of the API from the granules. frontiersin.org While both are glycerides, their different fatty acid compositions and physical properties can lead to different performance characteristics in a given formulation.
These comparative assessments allow formulators to select the most appropriate lipid excipient based on the specific API properties, desired release kinetics, and manufacturing process.
| Excipient Comparison | API | Formulation Type | Comparative Finding | Reference |
|---|---|---|---|---|
| This compound vs. Glyceryl Stearate | Diazepam | Solid Lipid Nanoparticles (SLNs) | This compound resulted in larger SLNs with higher drug entrapment and more sustained release. frontiersin.orgnih.gov | frontiersin.orgnih.gov |
| This compound vs. Stearic Acid | Diltiazem Hydrochloride | Extended-Release Pellets | This compound showed a greater retarding effect on drug release than stearic acid. sphinxsai.com | sphinxsai.com |
| Hydrogenated Castor Oil (HCO) vs. Stearic Acid | Metformin Hydrochloride | Sustained-Release Tablets | HCO provided more sustained release compared to stearic acid at the same concentration. scholarsresearchlibrary.com | scholarsresearchlibrary.com |
Regulatory Science and Quality Control Considerations for Glyceryl Dibehenate
Pharmacopoeial Standards and Monograph Compliance
Glyceryl dibehenate is included in major pharmacopoeias, including the United States Pharmacopeia/National Formulary (USP-NF) and the European Pharmacopoeia (Ph. Eur.). abiteccorp.comabiteccorp.com Compliance with these monographs is a fundamental requirement for its use in pharmaceutical products.
The USP-NF monograph for this compound specifies that it is a mixture of diglycerides, primarily this compound, with varying amounts of monoglycerides (B3428702) and triglycerides. usp.org The monograph sets specific limits for the composition:
Monoglycerides: 15.0% to 23.0% usp.org
Diglycerides: 40.0% to 60.0% usp.org
Triglycerides: 21.0% to 35.0% usp.org
The European Pharmacopoeia describes glycerol (B35011) dibehenate as a mixture of diacylglycerols, mainly dibehenoylglycerol, along with variable quantities of mono- and triacylglycerols. phexcom.com The Ph. Eur. monograph also outlines specific tests for identification, characters, and purity. phexcom.comgmp-compliance.org
Both pharmacopoeias provide detailed analytical procedures to confirm the identity and purity of this compound and to quantify the different glyceride fractions. These tests often involve techniques like chromatography. pharmacopeia.cn Adherence to these standards ensures that the material used in drug formulation is of the appropriate quality and composition. sigmaaldrich.com
Quality Attributes and Batch-to-Batch Consistency
Maintaining batch-to-batch consistency is crucial for ensuring predictable performance of this compound in pharmaceutical manufacturing. tristarintermediates.orgwisdomlib.org Variations in the quality attributes of the excipient can significantly impact the final drug product's critical quality attributes (CQAs), such as tablet hardness and drug release profiles. gattefosse.com
Key quality attributes for this compound that require careful control include:
Composition: The relative proportions of mono-, di-, and triglycerides are a critical attribute. cu.edu.egresearchgate.net This composition influences the material's melting behavior and its functionality as a lubricant or matrix former. researchgate.net
Particle Size Distribution: A uniform particle size distribution is important for ensuring consistent flow and mixing properties during tablet manufacturing. abiteccorp.com
Melting Point: The melting point, typically in the range of 69-74°C, is a key physical property that affects its performance in melt-based processes and as a sustained-release agent. cu.edu.egfu-berlin.de
Acid Value, Saponification Value, and Iodine Value: These chemical characteristics provide information about the purity and stability of the fatty acid components. gattefosse.com
Polymorphism: The crystalline form of this compound can affect its physical properties and, consequently, the performance of the final dosage form. researchgate.net The ratio of different glycerides can influence the formation of different polymorphic forms. researchgate.net
Manufacturers employ robust quality assurance programs to ensure batch-to-batch consistency. tristarintermediates.org This involves stringent in-process controls during the esterification of glycerin with behenic acid and the subsequent spray-cooling process. phexcom.comgattefosse.com Analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) are used to characterize the material and ensure it meets specifications. cu.edu.egspectralysbiotech.comnih.gov
| Test | Specification | Reference |
|---|---|---|
| Appearance | Fine white powder or hard waxy mass | phexcom.comgattefosse.com |
| Odor | Faint | phexcom.com |
| Acid Value | ≤ 4.00 mg KOH/g | gattefosse.com |
| Saponification Value | 145 to 165 mg KOH/g | gattefosse.com |
| Iodine Value | ≤ 3.0 g I2/100 g | gattefosse.com |
| Water Content | ≤ 1.0% | gattefosse.com |
| Heavy Metals Content (as Pb) | < 10 ppm | gattefosse.com |
Long-Term Storage Stability and Shelf-Life Determination
The stability of this compound under various storage conditions is a critical consideration to ensure its quality and performance over time. Stability studies are conducted to establish the shelf-life of the material.
This compound should be stored in a tight container at a temperature not exceeding 35°C. phexcom.compharmacopeia.cn It is generally considered a stable material under recommended storage conditions. spectrumchemical.com However, exposure to high temperatures or incompatible materials, such as strong oxidizing agents, should be avoided. spectrumchemical.comcymitquimica.com
Long-term stability studies, often conducted for 12 to 36 months, provide data to support the assigned shelf-life. fda.gov Some sources indicate a shelf life of at least 3 years under appropriate conditions. fu-berlin.de During these studies, key quality attributes are monitored to ensure they remain within the specified limits. Changes in the physical form, such as from a stable β form to an unstable α form, can affect dissolution profiles of the final product and are a key focus of stability testing. researchgate.net
Future Research Directions and Emerging Applications of Glyceryl Dibehenate
Exploration of Novel Glyceryl Dibehenate Derivatives
Current research is actively exploring the potential of creating novel derivatives of this compound to enhance its functionality. While this compound itself is a mixture of mono-, di-, and triesters of behenic acid, the deliberate synthesis of new chemical entities based on its structure is a promising frontier. wikipedia.orgresearchgate.net Investigations into modifying the glycerol (B35011) backbone or the behenic acid chains could yield derivatives with tailored properties, such as altered melting points, improved drug solubility, or specific biological interactions.
One area of exploration involves creating structured lipids where the fatty acid composition is precisely controlled. By combining behenic acid with other fatty acids on the glycerol backbone, it may be possible to fine-tune the physicochemical properties of the resulting excipient. This could lead to the development of derivatives with enhanced capabilities for forming stable nanocarriers or for providing more precise control over drug release profiles. For instance, studies have already shown that mixing this compound with other lipids like glyceryl monostearate can be used to produce lyotropic liquid crystal nanoparticles for hydrophobic drug delivery. itu.edu.tr Future work could expand on this by covalently bonding different lipid moieties to create single-molecule derivatives with unique self-assembly properties.
Integration with Advanced Manufacturing Technologies (e.g., 3D Printing)
The integration of this compound with advanced manufacturing technologies, particularly three-dimensional (3D) printing, represents a significant leap forward in personalized medicine. nih.gov Additive manufacturing allows for the layer-by-layer creation of dosage forms, enabling precise control over dose, shape, and drug release kinetics. nih.govptfarm.pl this compound's thermoplastic properties and low melting point make it a suitable candidate for semi-solid extrusion and fused deposition modeling (FDM), two common 3D printing techniques. mdpi.com
In FDM, the excipient is mixed with the active pharmaceutical ingredient (API), extruded into a filament, and then fed into the printer to build the tablet. ptfarm.plmdpi.com The ability of this compound to be processed via hot-melt extrusion is a known advantage in conventional manufacturing, which can be directly translated to 3D printing. formulationbio.comnih.gov This approach could facilitate the printing of "polypills" containing multiple medications, each with a tailored release profile, within a single tablet. mdpi.com Research in this area is focused on optimizing filament composition and printing parameters to ensure the thermal stability of the drug and the structural integrity of the final product. ptfarm.plmdpi.com The use of this compound in such technologies could enable the on-demand, point-of-care manufacturing of personalized medications. pharmaexcipients.com
Table 1: Potential Applications of this compound in 3D Printing Technologies
| 3D Printing Technique | Role of this compound | Potential Advantages | Research Focus |
| Fused Deposition Modeling (FDM) | Thermoplastic lipid carrier in drug-loaded filaments. | Enables printing of sustained-release formulations; potential for creating amorphous solid dispersions to improve solubility. ptfarm.pl | Optimizing filament properties (flexibility, toughness); ensuring drug stability at extrusion temperatures. mdpi.comnih.gov |
| Semi-Solid Extrusion (SSE) | Lipid base for semi-solid drug-loaded pastes. | Allows for printing at lower temperatures, suitable for thermosensitive drugs; enables fabrication of complex geometries. mdpi.com | Rheological properties of the paste; achieving dose uniformity and high-resolution printing. |
| Hot-Melt Coating | Sprayed as a molten coating onto 3D-printed scaffolds or powder beds. | Provides taste-masking or controlled-release layers. wikipedia.orgformulationbio.com | Adhesion of the coating to the printed substrate; controlling coating thickness and uniformity. |
Application in Combination Therapies and Complex Drug Delivery Systems
This compound is a key component in the development of complex drug delivery systems designed for combination therapies and targeted drug release. Its lipid nature makes it ideal for formulating lipid-based nanocarriers, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). wikipedia.orgabo.fi These systems can encapsulate one or more drugs, protecting them from degradation and controlling their release. abo.firesearchgate.net
Recent studies have demonstrated the use of this compound-based nanoparticles for the co-delivery of therapeutic agents. For example, SLNs and NLCs have been formulated to deliver a combination of paclitaxel and hydroxytyrosol carboxylic acid esters for targeted therapy against triple-negative breast cancer. mdpi.com Another application involves the formulation of SLNs for delivering drugs like donepezil to the brain via the nasal route, bypassing the blood-brain barrier. rjptonline.org The research showed that glyceryl behenate (B1239552) was effective at solubilizing the drug and forming stable nanoparticles. rjptonline.org
Future research will likely focus on developing more sophisticated "smart" delivery systems. These could involve surface-functionalized nanoparticles that actively target specific cells or tissues, or stimuli-responsive systems that release their payload in response to specific physiological cues like pH or enzyme levels. The use of this compound in combination with other functional lipids and polymers will be crucial in designing these next-generation drug delivery vehicles. itu.edu.tr
In-Depth Mechanistic Understanding of Lipid Digestion and In Vivo Fate
A deeper understanding of how this compound and its formulations are processed in the gastrointestinal (GI) tract is critical for optimizing oral drug delivery. The digestion of lipids is a multi-step process involving emulsification and enzymatic hydrolysis. pressbooks.pubresearchgate.net Lipids like this compound, which are esters, are subject to hydrolysis by various lipolytic enzymes in the GI tract, starting with gastric lipase (B570770) in the stomach and continuing with pancreatic lipase in the small intestine. nih.govbasicmedicalkey.com
The process begins with the breakdown of large lipid globules into smaller droplets, a process aided by stomach churning and bile salts in the small intestine. pressbooks.pub This emulsification increases the surface area for enzymes like pancreatic lipase to act. pressbooks.pubanimbiosci.org These enzymes hydrolyze the ester bonds of triglycerides and diglycerides, releasing fatty acids and monoglycerides (B3428702). researchgate.netanimbiosci.org The products of this digestion, along with bile salts, form micelles that transport the poorly water-soluble drug to the intestinal wall for absorption. pressbooks.pubanimbiosci.org
Future research aims to elucidate the precise kinetics of this compound digestion and how this process influences the release and absorption of encapsulated drugs. In vitro lipolysis models are being refined to better mimic the in vivo environment. nih.govnih.gov These studies will help formulators understand how factors like food intake and individual physiological differences affect the performance of this compound-based formulations. This knowledge is essential for developing robust oral delivery systems with predictable in vivo behavior. nih.gov
Table 2: Key Enzymes and Secretions in the Digestion of Lipid Excipients
| Location | Enzyme/Secretion | Action | Impact on this compound Formulations |
| Stomach | Gastric Lipase | Initiates hydrolysis of ester bonds, particularly at the sn-3 position of triglycerides. basicmedicalkey.com | Begins the breakdown of the lipid matrix, initiating drug release. |
| Small Intestine | Bile Salts | Emulsify large lipid droplets into smaller particles. pressbooks.pub | Increases the surface area of the formulation for enzymatic attack. |
| Small Intestine | Pancreatic Lipase | Major enzyme for hydrolyzing triglycerides and diglycerides into fatty acids and monoglycerides. nih.govanimbiosci.org | Drives the primary digestion of the lipid matrix, leading to drug release and micellar solubilization. |
| Small Intestine | Carboxyl Ester Hydrolase | A bile salt-stimulated enzyme with broad substrate reactivity, including cholesterol esters. researchgate.net | Contributes to the overall hydrolysis of lipid components in the formulation. |
Development of Predictive Models for Formulation Performance
To accelerate the development of this compound-based formulations, researchers are increasingly turning to predictive modeling and in silico tools. nih.govresearchgate.net These computational approaches, often employing artificial intelligence and machine learning, aim to predict how a given formulation will behave both in vitro and in vivo. patheon.comdigitellinc.com This can significantly reduce the time and resources spent on traditional trial-and-error experimentation. patheon.com
Predictive models can be used to estimate key parameters such as drug solubility in the lipid matrix, the stability of the formulation, and the likely drug release profile. nih.govpatheon.com By inputting data on the physicochemical properties of the drug and the excipients, these models can simulate their interactions and forecast performance. researchgate.netnih.gov For example, quantitative structure-property relationship (QSPR) models can correlate the molecular structure of a drug with its solubility in this compound. nih.gov
The ultimate goal is to create comprehensive models that can link formulation composition and manufacturing parameters directly to clinical outcomes. nih.gov This requires integrating data from various sources, including in vitro dissolution and lipolysis studies, animal models, and human clinical trials. As these models become more sophisticated, they will enable a more rational, data-driven approach to designing this compound formulations, ensuring optimal performance and accelerating the journey from laboratory to clinic. researchgate.netpatheon.com
Q & A
Q. What standardized methods are recommended for characterizing the composition and purity of glyceryl dibehenate in pharmaceutical formulations?
this compound is a mixture of mono-, di-, and triglycerides, with diglycerides constituting 52–54% of the composition . To ensure purity and consistency, researchers should:
- Use USP Reference Standards (e.g., USP this compound RS) for identity testing via chromatographic methods (HPLC or GC).
- Quantify monoglycerides (15–23%), diglycerides (40–60%), and triglycerides (21–35%) using validated protocols per pharmacopeial guidelines .
- Measure melting behavior (65–77°C) via differential scanning calorimetry (DSC) and confirm hydrophile-lipophile balance (HLB = 2) for compatibility studies .
Q. How can this compound be effectively integrated into lipid-based nanoparticle systems like Solid Lipid Nanoparticles (SLNs)?
this compound’s high melting point and lipid matrix stability make it suitable for SLNs. Key steps include:
- Optimizing lipid-to-surfactant ratios (e.g., using Poloxamer 188) via hot homogenization or microemulsion techniques .
- Validating particle size (dynamic light scattering) and entrapment efficiency (% EE) using ultracentrifugation or dialysis. Studies show this compound-based SLNs achieve ~72% EE for lipophilic drugs due to its crystalline structure .
Advanced Research Questions
Q. What experimental design strategies are optimal for formulating this compound-based modified-release dosage forms?
- Apply Design of Experiments (DoE) frameworks like Face-Centered Cubic Design (FCCD) to optimize variables such as lipid concentration, drug-loading ratio, and release modifiers (e.g., hydrogenated castor oil) .
- Use response surface methodology to model drug release kinetics and identify critical parameters (e.g., matrix erosion vs. diffusion mechanisms) .
Q. How do contradictions in encapsulation efficiency (% EE) data arise when this compound is compared with other lipid matrices, and how can these be resolved?
- Variability in % EE (e.g., 72% for this compound vs. 91% for stearic acid) stems from differences in lipid crystallinity and drug-lipid miscibility .
- Mitigate discrepancies by:
- Conducting pre-formulation solubility studies in molten lipids.
- Using synchrotron X-ray diffraction to analyze polymorphic transitions during nanoparticle solidification .
Q. What methodologies ensure reproducibility in this compound-based chronomodulated drug delivery systems?
- Standardize manufacturing conditions (e.g., cooling rate during lipid solidification) to control matrix porosity and drug release profiles .
- Validate in vitro-in vivo correlation (IVIVC) using biorelevant dissolution media (e.g., FaSSGF/FeSSIF) and pharmacokinetic sampling in animal models .
Q. How does this compound compare to other lipids (e.g., glyceryl monostearate) in enhancing dermal drug penetration?
- Conduct occlusion factor testing via transepidermal water loss (TEWL) measurements. This compound’s high melting point creates a more occlusive film than lower-melting lipids, enhancing stratum corneum hydration and drug permeation .
- Pair with confocal Raman spectroscopy to track drug penetration depth in ex vivo skin models .
Methodological Challenges and Solutions
Q. What are the critical pitfalls in analyzing this compound’s role in lipid nanoparticle stability, and how can they be addressed?
- Pitfall : Lipid recrystallization post-production alters drug release profiles.
- Solution : Use isothermal microcalorimetry to monitor polymorphic stability and incorporate stabilizers (e.g., PEGylated lipids) to inhibit crystal growth .
Q. How can researchers reconcile conflicting data on this compound’s compatibility with hydrophilic excipients?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
